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Core Science & Biosynthesis

Foundational

Thermodynamic Properties of 1-Butyl-2,3-dimethyl-2H-imidazole Hydrobromide: A Comprehensive Technical Guide

Executive Summary The rational design of ionic liquids (ILs) has revolutionized solvent engineering, catalysis, and pharmaceutical formulations. Among these, 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide —more commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of ionic liquids (ILs) has revolutionized solvent engineering, catalysis, and pharmaceutical formulations. Among these, 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide —more commonly referred to in literature as 1-butyl-2,3-dimethylimidazolium bromide ([bdmim][Br]) —serves as a critical model compound. By introducing a methyl group at the C2 position of the imidazolium ring, researchers effectively block the most acidic proton, drastically altering the hydrogen-bonding network, preventing carbene formation, and modifying the thermodynamic and transport properties of the system.

This whitepaper provides an in-depth analysis of the thermodynamic properties, aqueous solution behavior, and experimental handling of [bdmim][Br], tailored for researchers and drug development professionals investigating solute-solvent interactions and surface-active ionic liquids (SAILs).

Chemical Identity & Structural Causality

The substitution of the C2 proton with a methyl group transitions the well-known [bmim][Br] into [bdmim][Br]. This seemingly minor structural change has profound thermodynamic consequences. The C2 proton in standard imidazolium ILs acts as a strong hydrogen-bond donor. Methylating this position disrupts the strong cation-anion hydrogen bonding, which paradoxically can increase the melting point due to changes in crystal packing and entropy, rendering [bdmim][Br] a solid at room temperature[1][2].

Quantitative Thermophysical Profile

The baseline physical and thermodynamic properties of pure [bdmim][Br] dictate its handling and application parameters. Below is a consolidated profile of its pure state[2][3]:

PropertyValueMethod / Condition
CAS Number 475575-45-2N/A
Molecular Formula C₉H₁₇BrN₂N/A
Molar Mass 233.15 g/mol N/A
Physical State SolidAt 25 °C
Melting Point 95 – 97 °CDifferential Scanning Calorimetry (DSC)
Density ( ρ ) 1.3149 g/cm³At 19 °C (Supercooled/Solid state)
Thermal Stability CombustibleExothermic decomposition at high temps

Note: While solid at standard ambient temperature and pressure (SATP), [bdmim][Br] is highly hygroscopic and highly soluble in water, making its aqueous thermodynamic properties the primary focus for pharmaceutical and biological applications.

Synthesis and Purification Methodology

To achieve reliable thermodynamic measurements, [bdmim][Br] must be synthesized with ultra-high purity (>99%). Trace impurities, particularly water and unreacted halides, act as plasticizers and drastically skew density, heat capacity, and viscosity data.

Step-by-Step Synthesis Protocol

The synthesis relies on a straightforward Menschutkin reaction, but the purification steps are where thermodynamic reliability is established[4].

  • Reagent Preparation: Chill 1,2-dimethylimidazole (1.0 eq) to 0 °C in a round-bottom flask under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Alkylation: Slowly add 1-bromobutane (1.0 eq) dropwise to the stirred 1,2-dimethylimidazole. The dropwise addition controls the exothermic nature of the quaternization.

  • Reflux: Heat the reaction mixture to 80 °C and maintain stirring for 12 to 24 hours under nitrogen. The mixture will transition into a highly viscous liquid or precipitate as a solid salt[4].

  • Washing: Wash the resulting crude product with ethyl acetate (3 × 30 mL) to extract unreacted starting materials. The biphasic separation isolates the IL.

  • Vacuum Drying (Critical Step): Dissolve the washed product in a volatile solvent (e.g., chloroform), filter through diatomaceous earth to remove particulate impurities, and evaporate the solvent. Dry the final product under high vacuum at 70 °C for a minimum of 12 hours[4]. Causality: Water strongly hydrogen-bonds with the bromide anion; failing to dry the sample will artificially lower the measured viscosity and alter the apparent molar volume.

Synthesis N1 1,2-Dimethylimidazole + 1-Bromobutane N2 Menschutkin Reaction (80°C, 12h, N2 atm) N1->N2 N3 Solvent Washing (Ethyl Acetate) N2->N3 N4 High Vacuum Drying (70°C, 12h) N3->N4 N5 Pure [bdmim][Br] (Solid, MP 95-97°C) N4->N5

Synthesis and purification workflow for [bdmim][Br].

Thermodynamic Properties in Aqueous Solutions

In drug development, ILs are frequently evaluated as solubility enhancers or active pharmaceutical ingredient (API) stabilizers. The thermodynamic properties of [bdmim][Br] in aqueous solutions reveal its mechanism of action.

Apparent Molar Volume and Solute-Solvent Interactions

Density measurements of [bdmim][Br] mixed with amino acids (such as L-phenylalanine) allow researchers to calculate the apparent molar volume ( Vϕ​ ) and limiting apparent molar volume ( Vϕ0​ ) [5].

  • Mechanism: When [bdmim][Br] is introduced into an aqueous amino acid solution, the hydrophobic butyl chain of the imidazolium cation interacts with the hydrophobic side chains of the amino acid.

  • Thermodynamic Signature: Studies by Fang et al. demonstrate that as temperature increases, the solute-solvent interactions weaken[5]. The transfer volume parameters indicate that hydrophobic-hydrophobic interactions between the [bdmim]⁺ cation and the non-polar moieties of APIs dominate the thermodynamic landscape, disrupting the structured hydration shell of water[5].

Viscosity B-Coefficients

Using the Jones-Dole equation, the viscosity B-coefficient of [bdmim][Br] solutions provides a quantitative measure of the IL's effect on water structure[5].

  • A positive B-coefficient indicates that [bdmim][Br] acts as a "structure-maker" (kosmotrope) in specific concentration regimes, organizing water molecules around its charged imidazolium core and bromide anion.

Micellization and Surfactant Behavior

[bdmim][Br] exhibits properties of a Surface-Active Ionic Liquid (SAIL) . Because it possesses a charged hydrophilic headgroup (the imidazolium ring) and a hydrophobic tail (the butyl group), it can self-assemble into micelles in water[6].

  • Critical Micelle Concentration (CMC): Thermodynamic parameters of micellization (such as the degree of counterion dissociation) can be derived from the slope changes in conductivity vs. concentration plots[6].

  • Co-surfactant Effects: When mixed with traditional surfactants like Triton X-100 or Triton X-45, [bdmim][Br] alters the micellization thermodynamics, generally decreasing the CMC of the primary surfactant by shielding electrostatic repulsions between headgroups[6].

Experimental Protocol: Thermodynamic Profiling of IL-API Systems

To generate trustworthy thermodynamic data (E-E-A-T), researchers must employ a self-validating experimental loop. Below is the standard protocol for determining the apparent molar volume and viscosity of [bdmim][Br] with an API/amino acid.

Equipment Required:

  • Vibrating-tube densimeter (e.g., Anton Paar DMA 5000 M)

  • Microviscometer (e.g., Anton Paar SVM 3000)

  • Analytical balance (precision ±1×10−4 g)

Step-by-Step Methodology:

  • Sample Preparation: Prepare binary (Water + [bdmim][Br]) and ternary (Water + [bdmim][Br] + API) solutions by mass using ultra-pure Milli-Q water.

  • Degassing: Degas all solutions using an ultrasonic bath for 15 minutes. Causality: Dissolved air bubbles in the vibrating U-tube will drastically lower the measured density, ruining the precision required for Vϕ​ calculations.

  • Calibration: Calibrate the densimeter using ultra-pure water and dry air at the exact target temperatures (e.g., 293.15 K to 313.15 K).

  • Measurement: Inject the sample into the densimeter and viscometer. Allow thermal equilibration (typically ±0.01 K stability) before recording the values.

  • Data Derivation: Calculate the apparent molar volume using the equation:

    Vϕ​=ρM​−mρρ0​1000(ρ−ρ0​)​

    (Where M is molar mass, m is molality, ρ is solution density, and ρ0​ is solvent density).

ThermoProfile A Aqueous [bdmim][Br] + Solute (Gravimetric Prep & Degassing) B Vibrating Tube Densimetry (Anton Paar DMA 5000) A->B C Microviscometry (SVM 3000) A->C D Apparent Molar Volume (Vφ) B->D E Viscosity B-coefficient C->E F Solute-Solvent Interaction Modeling D->F E->F

Thermodynamic profiling workflow for [bdmim][Br] in aqueous solute systems.

Conclusion

1-butyl-2,3-dimethylimidazolium bromide ([bdmim][Br]) represents a highly tunable, thermodynamically fascinating ionic liquid. The C2-methylation fundamentally alters its thermal stability, melting point, and hydrogen-bonding capacity. For drug development professionals, its utility lies in its predictable aqueous thermodynamics—specifically its ability to engage in hydrophobic solute-solvent interactions with APIs and its capacity to act as a surface-active ionic liquid. By adhering to strict synthesis, purification, and densimetry protocols, researchers can leverage [bdmim][Br] to engineer advanced solvent systems and pharmaceutical formulations.

References

  • Mixed Solvents – Thermodynamic and Transport Properties: A Review AIP Publishing[Link]

  • Flammability and Thermal Analysis Characterization of Imidazolium-Based Ionic Liquids American Chemical Society (ACS)[Link]

  • Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide Zeitschrift für Naturforschung B (De Gruyter)[Link]

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review National Institutes of Health (PMC)[Link]

  • Ionic liquid mixtures as energy storage materials: a preliminary and comparative study Royal Society of Chemistry (RSC)[Link]

Sources

Exploratory

1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide solubility in organic solvents

An In-Depth Technical Guide to the Solvation Thermodynamics and Methodologies of 1-Butyl-2,3-dimethylimidazolium Hydrobromide ([BMMIm][Br]) Introduction & Chemical Context 1-Butyl-2,3-dimethylimidazolium hydrobromide (co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Methodologies of 1-Butyl-2,3-dimethylimidazolium Hydrobromide ([BMMIm][Br])

Introduction & Chemical Context

1-Butyl-2,3-dimethylimidazolium hydrobromide (commonly abbreviated as [BMMIm][Br] or [bdmim][Br]) is a highly polar, hydrophilic ionic liquid (IL) belonging to the dialkylimidazolium family. Unlike traditional volatile organic solvents, [BMMIm][Br] exhibits negligible vapor pressure, high thermal stability, and a highly tunable solvation environment[1]. In drug development and advanced organic synthesis, understanding its exact solubility profile across various organic solvents is critical for designing biphasic catalytic systems, liquid-liquid extractions, and downstream active pharmaceutical ingredient (API) purification workflows.

Mechanistic Principles: The C2-Methylation Effect

To understand the solubility of [BMMIm][Br], one must first understand the causality behind its molecular structure—specifically, the methylation at the C2 position of the imidazolium ring.

In standard 1-butyl-3-methylimidazolium ([BMIm]) salts, the proton at the C2 position is highly acidic and acts as a strong hydrogen-bond donor to the counter-anion[2]. By replacing this proton with a methyl group to form [BMMIm][Br], this specific hydrogen-bonding site is eliminated[3].

Paradoxically, this structural modification does not make the liquid more fluid. Instead, C2-methylation reduces the unoccupied "free volume" within the liquid and restricts the rotation of the bromide anion around the bulky cation[4]. This creates a significant entropic penalty. As a result, [BMMIm][Br] exhibits a higher melting point (often presenting as a crystalline solid at room temperature with a Tm​ around 90–100 °C) and higher viscosity in its supercooled state compared to its non-methylated counterparts[5].

Furthermore, the absence of the acidic C2 proton prevents the formation of reactive carbenes, granting[BMMIm][Br] superior chemical stability under strongly basic conditions—a highly desirable trait in aggressive synthetic workflows[2].

SolvationMechanism Lattice [BMMIm][Br] Crystal Lattice Dissociation Lattice Dissociation (ΔH > 0) Lattice->Dissociation Energy Input Solvent Organic Solvent (e.g., MeOH, DMSO) Solvation Ion-Dipole Stabilization (ΔH < 0) Solvent->Solvation Solvation Shell Formation Dissociation->Solvation Ion Separation Result Thermodynamically Stable Solution Solvation->Result ΔG < 0 C2Effect C2-Methylation Effect (Restricted Rotation) C2Effect->Dissociation Higher Lattice Energy C2Effect->Solvation Reduced Free Volume

Thermodynamic pathway of [BMMIm][Br] solvation and the entropic C2-methylation effect.

Thermodynamics of Solvation in Organic Solvents

The solubility of[BMMIm][Br] in an organic solvent is governed by the delicate thermodynamic balance between the endothermic disruption of its crystal lattice and the exothermic stabilization provided by the solvent molecules[6].

Because [BMMIm][Br] is an ionic salt, it requires solvents with high dielectric constants to overcome its lattice energy. Polar protic solvents (like methanol and ethanol) are highly effective because they can form hydrogen bonds with the bromide anion, while polar aprotic solvents (like DMSO and acetonitrile) stabilize the diffuse positive charge of the imidazolium cation via strong ion-dipole interactions[7]. Conversely, non-polar solvents lack the electrostatic capacity to separate the ion pair, rendering the IL virtually insoluble[8].

Quantitative Solubility Profile

The following table summarizes the solubility behavior of [BMMIm][Br] across different classes of organic solvents, providing the mechanistic rationale for its phase behavior.

Solvent ClassOrganic SolventPolarity IndexSolubility StatusMechanistic Rationale
Polar Protic Water9.0Highly SolubleStrong H-bonding with Br⁻; high dielectric constant overcomes lattice energy.
Polar Protic Methanol / Ethanol5.1 / 5.2Highly SolubleProtic solvation of the anion; dipole stabilization of the cation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Highly SolubleExceptional cation stabilization via the highly polarized S=O bond.
Polar Aprotic Acetonitrile5.8Highly SolubleStrong ion-dipole interactions; low solvent viscosity aids mass transfer.
Weakly Polar Dichloromethane (DCM)3.1Moderately SolubleModerate dipole moment allows partial solvation; often used for IL extraction.
Non-Polar Diethyl Ether2.8InsolubleLow dielectric constant; unable to disrupt the [BMMIm][Br] ion pair.
Non-Polar Hexane / Toluene0.1 / 2.4InsolublePurely dispersive forces; thermodynamically incapable of lattice dissociation.

Experimental Methodology: Self-Validating Gravimetric Determination

To accurately determine the solubility of [BMMIm][Br] in organic solvents, gravimetric analysis is the gold standard. Spectroscopic methods (like UV-Vis) are notoriously unreliable for this specific IL due to the lack of a strong, distinct chromophore in the visible region and the potential for solvent cutoff interference. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Protocol: Isothermal Gravimetric Solubility Determination

  • Pre-treatment & Moisture Validation (Critical): Ionic liquids are aggressively hygroscopic. Trace water acts as a potent co-solvent, artificially inflating solubility values in organic solvents[2]. Dry the [BMMIm][Br] sample under high vacuum ( 10−5 bar) at 70 °C for 72 hours.

    • Self-Validation Step: Perform a Karl Fischer coulometric titration on a sub-sample. The protocol may only proceed if the water content is verified to be <30 ppm.

  • Isothermal Equilibration: Add an excess mass of dried [BMMIm][Br] to 10.0 mL of the target anhydrous organic solvent in a sealed, jacketed glass vessel. Stir the suspension at a constant temperature (e.g., 298.15 K ± 0.02 K) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the mixture to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes to force all undissolved lattice solids into a tight pellet.

  • Supernatant Sampling: Using a pre-warmed glass syringe equipped with a 0.22 μm PTFE filter, extract a 2.0 mL aliquot of the optically clear supernatant. The filter ensures no micro-crystals are carried over into the analysis phase.

  • Gravimetric Quantification: Dispense the aliquot into a pre-weighed, dry glass vial. Evaporate the volatile organic solvent under a gentle, heated stream of high-purity N2​ . Transfer the vial to a vacuum oven at 80 °C to remove residual solvent bound within the IL matrix.

    • Self-Validation Step: Weigh the vial on an analytical balance (±0.0001 g) every 4 hours. The system is validated, and the solvent is considered completely removed, only when three consecutive weighings show a variance of <0.1 mg.

Workflow Prep 1. Vacuum Drying (Karl Fischer <30ppm) Mix 2. Isothermal Mixing (48h Equilibration) Prep->Mix Centrifuge 3. Phase Separation (10,000 rpm) Mix->Centrifuge Aliquot 4. Supernatant Sampling (0.22 μm PTFE Filter) Centrifuge->Aliquot Gravimetry 5. Solvent Evaporation (N2 Stream & Vacuum) Aliquot->Gravimetry Calc 6. Constant Weight Validation (<0.1 mg var) Gravimetry->Calc

Self-validating gravimetric workflow for determining ionic liquid solubility.

Applications in Drug Development & Synthesis

The stark contrast in [BMMIm][Br] solubility between polar and non-polar solvents is heavily exploited in chemical engineering. Because it is highly soluble in polar media but completely insoluble in solvents like hexane or diethyl ether, it is an ideal candidate for Thermosensitive Ionic Liquid-Solvent Biphasic Systems (TIBS)[7].

In pharmaceutical biocatalysis, [BMMIm][Br] can be used to dissolve highly polar substrates or stabilize enzymes. Once the catalytic conversion is complete, a non-polar organic solvent is introduced. The target API partitions into the non-polar organic phase, while the IL and catalyst remain in a separate phase, allowing for seamless liquid-liquid extraction and immediate recycling of the ionic liquid[1].

References

  • Nature of the C2-methylation effect on the properties of imidazolium ionic liquids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions Source: MDPI URL:[Link]

  • Free volume model for the unexpected effect of C2-methylation on the properties of imidazolium ionic liquids Source: PubMed (NIH) URL:[Link]

  • Infinite Dilution Activity Coefficients and Gas–Liquid Partition Coefficients of Organic Compounds in Ionic Liquid 1-Butyl-2,3-dimethylimidazolium Thiocyanate: Measurements and LFER Calculations Source: ACS Publications URL:[Link]

  • Evidence of a Phase Transition in Water−1-Butyl-3-methylimidazolium Tetrafluoroborate and Water−1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate Mixtures at 298 K Source: ACS Publications URL:[Link]

  • Temperature Dependent Crystal Structure Analyses and Ion Volume Determinations of Organic Salts Source: ResearchGate URL:[Link]

  • Coupling of Bioreaction and Separation via Novel Thermosensitive Ionic Liquids Applied in the Baker's Yeast-Catalyzed Reduction of Ethyl 2-oxo-4-phenylbutyrate Source: MDPI / PMC URL:[Link]

  • Brønsted acidic ionic liquids as dual catalyst and solvent for environmentally friendly synthesis of chalcone Source: Dalian Institute of Chemical Physics (DICP) URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 1-Butyl-2,3-dimethylimidazolium Hydrobromide

Introduction: The Significance of 1-Butyl-2,3-dimethylimidazolium Hydrobromide Ionic liquids (ILs) are a class of salts with melting points below 100°C, and they have garnered significant interest as "designer solvents"...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1-Butyl-2,3-dimethylimidazolium Hydrobromide

Ionic liquids (ILs) are a class of salts with melting points below 100°C, and they have garnered significant interest as "designer solvents" due to their unique physicochemical properties, including low volatility, high thermal stability, and wide electrochemical windows.[1] The 1-butyl-2,3-dimethylimidazolium cation is a member of the imidazolium family of ILs, which are among the most extensively studied. The methylation at the C2 position of the imidazolium ring is a key structural feature that influences the properties of the resulting IL. Specifically, the replacement of the acidic proton at the C2 position with a methyl group can enhance the chemical stability of the cation, particularly in basic media.[2]

The hydrobromide anion, while seemingly simple, contributes significantly to the overall properties of the IL through its size, charge density, and ability to form hydrogen bonds. Understanding the density and viscosity of 1-butyl-2,3-dimethylimidazolium hydrobromide is crucial for its potential applications, which could range from a solvent in organic synthesis and catalysis to a component in electrochemical devices or pharmaceutical formulations. Density is a fundamental property required for process design and engineering calculations, while viscosity governs fluid dynamics, mass transfer rates, and the mobility of dissolved species.

This guide will first detail the synthesis of 1-butyl-2,3-dimethylimidazolium hydrobromide. Subsequently, it will provide comprehensive, step-by-step protocols for the accurate measurement of its density and viscosity. Finally, it will present a comparative analysis of related imidazolium-based ionic liquids to forecast the expected range for these properties.

Synthesis of 1-Butyl-2,3-dimethylimidazolium Hydrobromide

The synthesis of 1-butyl-2,3-dimethylimidazolium bromide is typically achieved through a quaternization reaction. This involves the reaction of 1,2-dimethylimidazole with a suitable butylating agent, such as 1-bromobutane.

Reaction Scheme:

Experimental Protocol:

A general procedure for the synthesis of similar bromide salts involves the slow addition of the alkyl halide to the imidazole derivative.[3]

  • Reactant Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place freshly distilled 1,2-dimethylimidazole.

  • Reaction: Slowly add a stoichiometric equivalent of 1-bromobutane to the flask. The addition should be controlled to manage the exothermic nature of the reaction, ensuring the temperature does not exceed a set point (e.g., 40°C).[4]

  • Reaction Completion: After the addition is complete, heat the mixture to a moderate temperature (e.g., 70°C) for a specified period (e.g., 24 hours) to ensure the reaction goes to completion.[4]

  • Purification:

    • Cool the reaction mixture to room temperature. The product, 1-butyl-2,3-dimethylimidazolium bromide, is often a solid at room temperature.[3][5]

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/acetonitrile) to remove any unreacted starting materials.

    • To remove any color impurities, the product can be dissolved in a minimal amount of a suitable solvent and treated with activated charcoal.[4]

  • Drying: The purified salt should be dried under high vacuum at an elevated temperature (e.g., 65°C) for an extended period (e.g., 48 hours) to remove any residual solvent and water.[4] The presence of water can significantly affect the density and viscosity of ionic liquids.[6][7]

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation.[8][9]

  • Mass Spectrometry: To determine the mass-to-charge ratio of the cation.[3]

  • Elemental Analysis: To confirm the elemental composition of the salt.

Experimental Determination of Density and Viscosity

Accurate and reproducible measurements of density and viscosity are paramount for the reliable application of ionic liquids. The following sections outline the standard methodologies.

Density Measurement

The density of ionic liquids is most commonly and accurately measured using a vibrating tube densimeter.[6][10]

Experimental Protocol:

  • Instrument Calibration: Calibrate the vibrating tube densimeter at atmospheric pressure using two standards of known density. Typically, dry air and deionized, degassed water are used.[10] The calibration should be performed across the desired temperature range.

  • Sample Preparation: Ensure the ionic liquid sample is thoroughly dried and degassed to minimize the influence of impurities, particularly water.[7][10]

  • Measurement: Inject the ionic liquid sample into the measuring cell of the densimeter. The instrument measures the oscillation period of the U-shaped tube filled with the sample. This period is directly related to the density of the fluid.

  • Temperature Control: Perform the measurements as a function of temperature, allowing the system to equilibrate at each setpoint. Precise temperature control is crucial as density is temperature-dependent.[10]

  • Data Acquisition: Record the density values at each temperature. It is good practice to perform multiple measurements at each temperature to ensure reproducibility.[10]

Viscosity Measurement

The viscosity of ionic liquids can be measured using various techniques, with rotational rheometers and capillary viscometers being common choices. For a wide range of viscosities, a rotational rheometer is often preferred.

Experimental Protocol:

  • Instrument Setup: Use a calibrated rotational rheometer with a suitable geometry, such as a cone-and-plate or parallel-plate system.

  • Sample Loading: Place a small, accurately known volume of the dried and degassed ionic liquid onto the lower plate of the rheometer.

  • Temperature Equilibration: Bring the sample to the desired measurement temperature and allow it to thermally equilibrate.

  • Shear Rate Sweep: Perform a shear rate sweep to determine the viscosity of the sample. For Newtonian fluids, the viscosity will be independent of the shear rate.

  • Temperature Dependence: Repeat the measurements at different temperatures to determine the temperature-viscosity profile. The viscosity of ionic liquids is highly dependent on temperature.[1]

  • Data Analysis: The viscosity is calculated from the measured torque and rotational speed.

The following diagram illustrates the general workflow for the experimental determination of the physicochemical properties of 1-butyl-2,3-dimethylimidazolium hydrobromide.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_property_measurement Property Measurement cluster_data_analysis Data Analysis s1 React 1,2-dimethylimidazole with 1-bromobutane s2 Purify by Recrystallization & Charcoal Treatment s1->s2 s3 Dry under High Vacuum s2->s3 c1 NMR Spectroscopy (¹H, ¹³C) s3->c1 c2 Mass Spectrometry s3->c2 c3 Elemental Analysis s3->c3 p1 Density Measurement (Vibrating Tube Densitometer) s3->p1 p2 Viscosity Measurement (Rotational Rheometer) s3->p2 d1 Temperature Dependence of Density p1->d1 d2 Temperature Dependence of Viscosity p2->d2

Caption: Experimental workflow for the synthesis, characterization, and property measurement of 1-butyl-2,3-dimethylimidazolium hydrobromide.

Estimated Properties and Comparative Analysis

In the absence of direct experimental data for 1-butyl-2,3-dimethylimidazolium hydrobromide, we can estimate its properties by examining structurally similar ionic liquids. The key structural features to consider are the 1-butyl-2,3-dimethylimidazolium cation and the hydrobromide anion.

The table below presents density and viscosity data for several related imidazolium-based ionic liquids at or near room temperature.

Ionic LiquidAnionTemperature (°C)Density (g/cm³)Viscosity (cP)
1-Butyl-3-methylimidazolium bromide ([BMIM][Br])Br⁻20~1.34~220
1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([BDMIM][NTf₂])[NTf₂]⁻251.42098.0
1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])Cl⁻251.08~198
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])[BF₄]⁻251.21~100

Note: The values for [BMIM][Br] and [BMIM][Cl] are approximate and can vary based on purity and water content.

Analysis of Structural Influences:

  • Effect of C2-Methylation: The substitution of the C2 proton with a methyl group to form the 1-butyl-2,3-dimethylimidazolium cation is expected to have a significant impact on viscosity. Counter-intuitively, this substitution often leads to an increase in viscosity.[11] While the removal of the acidic C2 proton eliminates a potential hydrogen bonding site, it also introduces steric hindrance that can restrict the rotation of the butyl chain and lead to a more ordered liquid structure, thereby increasing viscosity.[11]

  • Anion Effect: The anion plays a crucial role in determining the physicochemical properties of an ionic liquid. The bromide anion is relatively small and can participate in hydrogen bonding. Compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), the bromide anion is expected to lead to stronger interionic interactions and consequently, a higher viscosity.

The following diagram illustrates the key structural factors influencing the density and viscosity of 1-butyl-2,3-dimethylimidazolium hydrobromide.

G cluster_cation Cation: 1-Butyl-2,3-dimethylimidazolium cluster_anion Anion: Hydrobromide cluster_properties Resulting Properties c1 Butyl Chain (van der Waals interactions) c2 C2-Methyl Group (Steric hindrance, increased viscosity) p1 Density c1->p1 Influences p2 Viscosity c2->p2 Increases a1 Bromide Ion (Br⁻) (Hydrogen bonding, electrostatic interactions) a1->p1 Influences a1->p2 Increases

Caption: Key structural determinants of the density and viscosity of 1-butyl-2,3-dimethylimidazolium hydrobromide.

Estimated Values:

Based on the comparative data and the structural analysis:

  • Density: The density of 1-butyl-2,3-dimethylimidazolium hydrobromide at room temperature is expected to be in the range of 1.30 - 1.40 g/cm³ . This is based on the density of [BMIM][Br] and the general trend that methylation can slightly increase density due to more efficient packing.

  • Viscosity: The viscosity is anticipated to be relatively high, likely in the range of 200 - 400 cP at room temperature. This estimation considers the high viscosity of [BMIM][Br] and the expected increase in viscosity due to C2-methylation.

Conclusion

While direct experimental data for the density and viscosity of 1-butyl-2,3-dimethylimidazolium hydrobromide remain to be published, this guide provides a comprehensive framework for its synthesis, characterization, and the precise measurement of these crucial properties. The comparative analysis of structurally related ionic liquids allows for a reasoned estimation of its density and viscosity, suggesting it is a relatively dense and viscous ionic liquid at room temperature. The unique structural feature of the C2-methyl group is predicted to play a significant role in elevating its viscosity. The protocols and analysis presented herein are intended to empower researchers to confidently produce and characterize this promising ionic liquid, paving the way for its exploration in a variety of scientific and industrial applications.

References

Sources

Exploratory

Phase transition temperatures of 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide

An In-Depth Technical Guide to the Phase Transition Temperatures of 1-Butyl-2,3-dimethylimidazolium Bromide Abstract: This technical guide provides a comprehensive examination of the phase transition temperatures and the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Phase Transition Temperatures of 1-Butyl-2,3-dimethylimidazolium Bromide

Abstract: This technical guide provides a comprehensive examination of the phase transition temperatures and thermal stability of 1-butyl-2,3-dimethylimidazolium bromide ([BMMIM]Br), an imidazolium-based ionic liquid. This document is intended for researchers, chemists, and drug development professionals who utilize or characterize ionic liquids. We delve into the critical thermal events, including melting and decomposition, and provide detailed, field-proven protocols for their determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible analytical approach.

Introduction to 1-Butyl-2,3-dimethylimidazolium Bromide ([BMMIM]Br)

Imidazolium-based ionic liquids (ILs) are a class of salts that are typically liquid at temperatures below 100 °C.[1] Their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them highly attractive as "designer solvents" for a wide range of applications, including organic synthesis, catalysis, and pharmaceutical formulations.[2][3]

The subject of this guide, 1-butyl-2,3-dimethylimidazolium bromide, also denoted as (bdmim)Br, belongs to this family.[4] It is distinguished from the more common 1-butyl-3-methylimidazolium ([BMIM]) salts by the presence of a methyl group at the C-2 position of the imidazolium ring. This substitution significantly influences the molecule's properties, including its phase behavior and stability.[5] Understanding the precise temperatures at which [BMMIM]Br undergoes phase transitions (e.g., melting) and thermal decomposition is paramount for its safe handling, storage, and effective application, particularly in processes requiring elevated temperatures.[6]

Chemical Identity and Structure

The synthesis of [BMMIM]Br is typically achieved through the quaternization of 1,2-dimethylimidazole with 1-bromobutane.[4][7][8] This reaction produces the 1-butyl-2,3-dimethylimidazolium cation paired with a bromide anion.

Caption: Structure of 1-Butyl-2,3-dimethylimidazolium Bromide.

Core Phase Transition Data

The thermal behavior of an ionic liquid is defined by key transition points. For a crystalline solid like [BMMIM]Br, the most critical parameters are its melting point and decomposition temperature. While some ionic liquids readily form glasses upon cooling, [BMMIM]Br is reported as a crystalline solid at room temperature.[9]

Thermal EventParameterReported Value (°C)Comments
Solid-Liquid TransitionMelting Point (Tm)95 - 97The temperature at which the crystalline solid transitions to a liquid state.[10]
Thermal DecompositionOnset Temperature (Td)> 300 (estimated)Decomposition is highly dependent on the anion. Related [BMMIM] salts show high thermal stability.[11]
Liquid-Solid TransitionGlass Transition (Tg)Not ReportedA glass transition is typically observed in materials that supercool instead of crystallizing. It may not be present for this compound.[1]

Experimental Determination of Phase Transitions: A Self-Validating Workflow

To ensure the highest degree of accuracy, a multi-technique approach is essential for characterizing thermal properties. The combination of Differential Scanning Calorimetry (DSC) for phase transitions and Thermogravimetric Analysis (TGA) for thermal stability provides a complete and self-validating picture of the material's behavior as a function of temperature.

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Interpretation prep Dry [BMMIM]Br Sample (High Vacuum, 70-80°C) hermetic Hermetically Seal in Aluminum Pans (DSC) or Place in Ceramic Pan (TGA) prep->hermetic dsc_protocol 1. Equilibrate at 25°C 2. Heat to 130°C (10°C/min) 3. Cool to -90°C (10°C/min) 4. Heat to 300°C (10°C/min) hermetic->dsc_protocol To DSC tga_protocol 1. Equilibrate at 30°C 2. Heat to 600°C (10°C/min) (under N2 atmosphere) hermetic->tga_protocol To TGA dsc_data Identify Endothermic Peak: Melting Point (Tm) Identify Step Change in Heat Flow: Glass Transition (Tg) dsc_protocol->dsc_data tga_data Identify Onset of Mass Loss: Decomposition Temp (Td) tga_protocol->tga_data

Caption: Integrated workflow for thermal analysis of [BMMIM]Br.

Protocol: Determination of Melting Point (Tm) by DSC

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, like melting, appears as a peak on the DSC thermogram.

Expertise & Causality: The choice of a 10 °C/min heating rate is a standard in thermal analysis, providing an optimal balance between signal resolution and experimental efficiency.[1] The initial heating scan serves to erase the sample's prior thermal history, while the subsequent cooling and heating cycles provide clear data on glass transitions and melting/crystallization events. Using hermetically sealed pans is critical to prevent any mass loss from volatile impurities (like absorbed water), which could be misinterpreted as a thermal event.

Methodology:

  • Sample Preparation: Place 3-5 mg of dried [BMMIM]Br into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Segment 1 (History Erasure): Equilibrate at 25°C. Heat from 25°C to 130°C at a rate of 10 °C/min. This will melt the sample and erase its previous thermal history.

    • Segment 2 (Cooling): Cool the sample from 130°C to -90°C at a rate of 10 °C/min. Hold for 2 minutes. This scan is used to identify any glass transition (Tg) or crystallization events.

    • Segment 3 (Data Acquisition): Heat from -90°C to a temperature below the expected decomposition (e.g., 250°C) at 10 °C/min.

  • Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak observed in the second heating scan (Segment 3).

Protocol: Determination of Decomposition Temperature (Td) by TGA

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining thermal stability.[12]

Expertise & Causality: Performing TGA under an inert nitrogen atmosphere is crucial. It ensures that the observed mass loss is due to thermal decomposition (volatilization of degradation products) rather than oxidative processes, which would occur in an air atmosphere.[13] The onset temperature of mass loss is a more conservative and often more relevant measure of thermal stability for practical applications than the peak decomposition temperature.[14]

Methodology:

  • Sample Preparation: Place 5-10 mg of [BMMIM]Br into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Purge: Purge the furnace with dry nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heating: Heat the sample from 30°C to 600°C at a constant rate of 10 °C/min.

  • Data Analysis: The decomposition temperature (Td) is determined as the onset temperature of mass loss, often calculated by the instrument software at the intersection of the baseline tangent and the tangent of the decomposition curve. A 5% mass loss is also a common metric for reporting the onset of significant decomposition.[14]

Factors Influencing Phase Transitions

Purity: The presence of impurities, such as unreacted starting materials or residual solvents from synthesis, can depress the melting point and broaden the transition peak. Water is a common impurity in hygroscopic bromide salts and can significantly affect thermal measurements.[15] Rigorous drying of the sample under vacuum before analysis is a critical, self-validating step.[3]

Heating/Cooling Rate: While a standard rate is used for comparability, very slow scan rates in DSC can sometimes resolve complex melting behaviors or polymorphism, where a substance can exist in multiple crystalline forms with different melting points.[16][17]

Anion and Cation Structure: The thermal properties of ionic liquids are a direct function of their molecular structure. For imidazolium salts, increasing the alkyl chain length can affect melting points and thermal stability.[18] The choice of anion has a particularly strong effect on decomposition temperature, with different anions leading to vastly different stabilities.[11]

Conclusion

The thermal characterization of 1-butyl-2,3-dimethylimidazolium bromide reveals it to be a crystalline solid with a distinct melting point in the range of 95-97 °C. Its thermal stability is expected to be high, with decomposition occurring above 300 °C. Accurate and reproducible determination of these phase transition temperatures is critically dependent on sample purity and the rigorous application of standardized DSC and TGA methodologies. The protocols and insights provided in this guide offer a robust framework for researchers to confidently characterize [BMMIM]Br and other ionic liquids, ensuring their effective and safe use in scientific and industrial applications.

References

  • Kutuniva, J., Oilunkaniemi, R., Laitinen, R. S., Asikkala, J., Kärkkäinen, J., & Lajunen, M. K. (2007). Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide. Zeitschrift für Naturforschung B, 62(6), 868–870. [Link]

  • Ghandi, K. (2022). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. Journal of Chemistry and Applied Chemical Engineering, 6(1). [Link]

  • Kim, K. S., Demberelnyamba, D., & Lee, H. (2005). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. Physical Chemistry Chemical Physics, 7(14), 2733–2739. [Link]

  • Kutuniva, J., Oilunkaniemi, R., & Laitinen, R. S. (2007). Synthesis And Structural Characterization Of 1-Butyl-2,3-Dimethylimidazolium Bromide And Iodide. ResearchGate. [Link]

  • Paduszyński, K. (2022). Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain. Journal of Chemical & Engineering Data, 67(4), 843–856. [Link]

  • Ghanem, O. B., Asad, M. S. A., & Bassyouni, M. (2016). Physicochemical Properties of New Imidazolium-Based Ionic Liquids Containing Aromatic Group. Journal of Chemical & Engineering Data, 61(7), 2445–2453. [Link]

  • Tokuda, H., Hayamizu, K., Ishii, K., Abu-Bin-Hasan, S., & Watanabe, M. (2005). Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. The Journal of Physical Chemistry B, 109(13), 6103–6110. [Link]

  • Rivas, M. A., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 1-8. [Link]

  • Fox, D. M., Gilman, J. W., Trulove, P. C., & De Long, H. C. (2005). TGA decomposition kinetics of 1-butyl-2, 3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. The Journal of Chemical Thermodynamics, 37(9), 900-905. [Link]

  • Kumar, V., & Malhotra, S. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry, 2(1), 1-6. [Link]

  • Dharaskar, S. A., et al. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. International Journal of Chemical Reactor Engineering, 14(1), 83-87. [Link]

  • Shestakova, M., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(18), 6088. [Link]

  • Kabo, G. J., et al. (2004). Thermophysical Properties of Imidazolium-Based Ionic Liquids: A New Class of Solvents. Journal of Chemical & Engineering Data, 49(3), 495-502. [Link]

  • Li, X. H., et al. (2004). TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. Acta Physico-Chimica Sinica, 20(12), 1489-1492. [Link]

  • Domínguez-Pérez, M., et al. (2012). Properties of Pure 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate Ionic Liquid and Its Binary Mixtures with Dimethyl Sulfoxide and Acetonitrile. Journal of Chemical & Engineering Data, 57(11), 3076–3086. [Link]

  • Liu, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Materials, 14(10), 2577. [Link]

  • Iftikhar, A., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6245. [Link]

  • Fox, D. M., et al. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. NIST. [Link]

  • Magno, C. A., et al. (2018). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. arXiv. [Link]

  • ResearchGate. (n.d.). DSC curves of 1-butyl-3-methylimidazolium bromide [BMIm]Br for heating and cooling with a rate of 1 K min −1. Retrieved from [Link]

  • Videa, M., et al. (2006). Evidence of a Phase Transition in Water−1-Butyl-3-methylimidazolium Tetrafluoroborate and Water−1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate Mixtures at 298 K. The Journal of Physical Chemistry B, 110(30), 14601–14605. [Link]

  • Morita, T., et al. (2007). Melting and freezing behaviors of prototype ionic liquids, 1-butyl-3-methylimidazolium bromide and its chloride, studied by using a nano-Watt differential scanning calorimeter. The Journal of Physical Chemistry B, 111(18), 4871–4877. [Link]

  • Morita, T., et al. (2007). Melting and Freezing Behaviors of Prototype Ionic Liquids, 1-Butyl-3-methylimidazolium Bromide and Its Chloride, Studied by Using a Nano-Watt Differential Scanning Calorimeter. The Journal of Physical Chemistry B, 111(18), 4871–4877. [Link]

  • Lall-Ramnarine, S. I., et al. (2007). Synthesis and characterization of ionic liquids based upon 1-butyl-2,3-dimethylimidazolium chloride/ZnCl2. New Journal of Chemistry, 31(8), 1473-1482. [Link]

  • An, G. Y., et al. (2010). Thermal stability and moisture uptake of 1-alkyl-3-methylimidazolium bromide in. Journal of Thermal Analysis and Calorimetry, 105(2), 549-556. [Link]

  • ResearchGate. (2023). Functionality of 1-Butyl-2,3-Dimethylimidazolium Bromide (BMI-Br) as a Solid Plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis and Purification Protocol for 1-Butyl-2,3-dimethylimidazolium Bromide

Nomenclature & Executive Summary In chemical databases and automated registries, the target compound is frequently listed under the systematic descriptor 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide . However, as a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature & Executive Summary

In chemical databases and automated registries, the target compound is frequently listed under the systematic descriptor 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide . However, as a Senior Application Scientist, it is critical to clarify that this species is universally recognized in ionic liquid (IL) literature as the quaternary ammonium salt 1-butyl-2,3-dimethylimidazolium bromide (commonly abbreviated as [BMMIm]Br ).

[BMMIm]Br is a highly stable, hydrophilic ionic liquid utilized extensively as a green solvent, a structure-directing agent in materials science, and a critical precursor for synthesizing advanced bis(trifluoromethanesulfonyl)imide-based electrolytes[1]. This application note details a high-yield, self-purifying synthesis route designed to prevent thermal degradation and eliminate the need for complex downstream chromatography.

Mechanistic Causality & Experimental Design

The synthesis of [BMMIm]Br relies on a bimolecular nucleophilic substitution (SN2) known as the Menshutkin reaction. The tertiary amine at the N3 position of 1,2-dimethylimidazole acts as the nucleophile, attacking the electrophilic carbon of 1-bromobutane[2].

To ensure a self-validating and high-purity workflow, this protocol leverages three critical experimental choices:

  • Solvent-Driven Precipitation (Ethyl Acetate): While some protocols recommend neat reactions (solvent-free), these often result in a yellow, impure solid requiring extensive lyophilization[3]. By utilizing ethyl acetate (EtOAc), we create a self-purifying system. The starting materials are completely miscible in EtOAc, but the highly polar [BMMIm]Br product is insoluble. As the reaction progresses, the product spontaneously precipitates, driving the reaction forward and protecting the newly formed IL from further side reactions[1].

  • Strict Temperature Control (50 °C): SN2 kinetics are accelerated by heat, but exceeding 60 °C leads to the thermal decomposition of the imidazole ring, resulting in irreversible brown/yellow discoloration. Maintaining a strict 50 °C ensures a pristine, white crystalline product[1].

  • Stoichiometric Asymmetry: A ~10% molar excess of 1-bromobutane is utilized. 1,2-dimethylimidazole is difficult to separate from the final product. By making the imidazole the limiting reagent, we ensure its complete consumption. The unreacted 1-bromobutane is highly volatile and easily removed during vacuum desiccation[1].

Reaction Workflow Visualization

G cluster_0 Reactants N1 1,2-Dimethylimidazole (Nucleophile) N3 Bimolecular Nucleophilic Substitution (SN2) Solvent: Ethyl Acetate | Temp: 50°C | Time: 48h N1->N3 N2 1-Bromobutane (Electrophile) N2->N3 N4 Phase Separation Product Precipitates as White Solid N3->N4 Insoluble in EtOAc N5 Purification & Desiccation EtOAc Wash -> Vacuum Dry (50°C, 24h) N4->N5 Decantation N6 Pure [BMMIm]Br (Target Ionic Liquid) N5->N6 Yield > 85%

Workflow for the synthesis and purification of [BMMIm]Br via SN2 alkylation.

Materials and Reagents
ReagentMolecular WeightEquivalentsMass / VolumeExperimental Role
1,2-Dimethylimidazole 96.13 g/mol 1.0039.9 g (0.415 mol)Nucleophile / Limiting Reagent
1-Bromobutane 137.02 g/mol 1.1263.5 g (0.463 mol)Electrophile / Alkylating Agent
Ethyl Acetate (EtOAc) 88.11 g/mol N/A150 mLSolvent / Precipitation Medium
Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly

  • Ensure all glassware (a 500 mL round-bottom flask equipped with a magnetic stir bar) is oven-dried to prevent moisture from interfering with the hygroscopic product.

  • Add 39.9 g of 1,2-dimethylimidazole to the flask.

  • Add 150 mL of anhydrous ethyl acetate to dissolve the imidazole completely.

  • Attach a reflux condenser to the flask to prevent solvent evaporation during the heating phase.

Phase 2: The Menshutkin Reaction 5. Begin moderate magnetic stirring (approx. 400 RPM). 6. Slowly add 63.5 g of distilled 1-bromobutane dropwise to the solution over 10 minutes. Note: Rapid addition can cause localized heating. 7. Submerge the flask in an oil bath pre-heated to exactly 50 °C. 8. Allow the reaction to proceed under continuous stirring for 48 hours[1].

Self-Validation Checkpoint 1: After 12–18 hours, the initially clear solution must begin turning cloudy. By 48 hours, a dense white crystalline solid should occupy the bottom of the flask. If the solution remains clear, the temperature is too low or the reagents are compromised. If the solution turns yellow, the temperature has exceeded 60 °C[3].

Phase 3: Isolation and Washing 9. Remove the flask from the oil bath and allow it to cool to room temperature. 10. Carefully decant the supernatant ethyl acetate, which contains the unreacted 1-bromobutane and any trace impurities. 11. Add 50 mL of fresh, cold ethyl acetate to the flask, vigorously stir for 5 minutes to wash the crystals, and decant again. Repeat this washing step twice to ensure total removal of unreacted starting materials[1].

Phase 4: Desiccation 12. Transfer the white crystalline solid to a vacuum desiccator or a Schlenk line flask. 13. Dry the solid in vacuo at 50 °C for a minimum of 24 hours to remove all residual ethyl acetate and trace moisture[1].

Self-Validation Checkpoint 2: The final product must be a free-flowing, stark white powder. Weigh the product to calculate the yield. A successful SN2 conversion under these parameters will consistently yield >85% (approx. 82-85 g).

Quantitative & Analytical Data Summary

To definitively validate the structural integrity of the synthesized [BMMIm]Br, compare your analytical results against the established parameters below[1][2]:

ParameterExpected Value / Observation
Morphology White crystalline solid
Expected Yield 85% – 95%
Closest Interionic Br···H Contact 2.733 – 2.903 Å (Validates ionic salt formation)[2]
¹H NMR (DMSO-d6 or D₂O) δ 0.92 (t, J = 7.3 Hz, 3H, terminal CH₃)δ 1.28 (m, 2H, CH₂)δ 1.72 (m, 2H, CH₂)δ 2.74 (s, 3H, C2-CH₃)δ 3.95 (s, 3H, N3-CH₃)δ 4.14 (t, J = 7.5 Hz, 2H, N1-CH₂)δ 7.46 (d, J = 2.1 Hz, 1H, Imidazole C4-H)δ 7.62 (d, J = 2.1 Hz, 1H, Imidazole C5-H)[2]
Validation Marker Complete disappearance of the 1-bromobutane CH₂-Br triplet (~3.4 ppm)
References
  • Zeitschrift für Naturforschung B (znaturforsch.com)
  • The Royal Society of Chemistry (rsc.org)
  • US7763186B2 - Preparation and purification of ionic liquids and precursors Google Patents URL

Sources

Application

Advanced Application Notes &amp; Protocols: 1-Butyl-2,3-dimethylimidazolium Bromide ([bdmim][Br]) as a C2-Blocked Ionic Liquid Solvent

Executive Summary & Chemical Rationale In the landscape of green chemistry and advanced solvent engineering, imidazolium-based ionic liquids (ILs) have emerged as highly tunable, non-volatile media. While 1-butyl-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of green chemistry and advanced solvent engineering, imidazolium-based ionic liquids (ILs) have emerged as highly tunable, non-volatile media. While 1-butyl-3-methylimidazolium bromide ([bmim][Br]) is one of the most widely utilized ILs, it possesses a critical vulnerability: the highly acidic proton at the C2 position of the imidazolium ring.

This guide focuses on its structurally optimized derivative, 1-butyl-2,3-dimethylimidazolium bromide (often cataloged in chemical databases as 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide and abbreviated as [bdmim][Br] or [bmmim][Br] ) 1.

The Causality of C2-Methylation (Expert Insight): By substituting the C2-proton with a methyl group, researchers actively block the primary site of deprotonation. In standard ILs, basic conditions or electrochemical reduction readily strip the C2-proton to form an N-heterocyclic carbene (NHC) 2. This carbene intermediate can irreversibly bind to metal catalysts, undergo unwanted side reactions, or degrade the solvent matrix. The C2-methylation in [bdmim][Br] provides profound steric and electronic protection, resulting in an IL with superior thermal stability, a wider electrochemical window, and absolute inertness in base-catalyzed organic syntheses 3.

G cluster_0 Standard Imidazolium ([bmim][Br]) cluster_1 C2-Methylated Imidazolium ([bdmim][Br]) A1 C2-H Proton Present A2 Base / Electrochemical Reduction A1->A2 A3 Deprotonation A2->A3 A4 N-Heterocyclic Carbene (NHC) Formation A3->A4 A5 Side Reactions / Catalyst Deactivation A4->A5 B1 C2-CH3 Group (Steric & Electronic Block) B2 Base / Electrochemical Reduction B1->B2 B3 No Deprotonation Possible B2->B3 B4 Maintains Cationic Integrity B3->B4 B5 High Solvent Stability / Recyclability B4->B5

Caption: Mechanistic comparison demonstrating how C2-methylation prevents N-heterocyclic carbene formation.

Physicochemical Properties & Data Presentation

The addition of the methyl group at the C2 position fundamentally alters the free volume and molecular packing of the ionic liquid. This leads to an increase in viscosity compared to its non-methylated counterpart (due to the restriction of rotational dynamics and a decrease in free volume) 4, but drastically improves thermal and electrochemical resilience [[5]]().

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₉H₁₇BrN₂Defines stoichiometric calculations for dual-catalyst setups.
Molecular Weight 233.15 g/mol Standardized mass for molarity in solvent applications.
Appearance White crystalline solid to mobile liquidPhase depends on ambient temperature and trace water content.
Melting Point 96 – 98 °CRequires operating temperatures >100 °C for neat liquid applications, or use as a co-solvent.
Thermal Stability T_decomp > 400 °CC2-methylation prevents early-onset thermal degradation 3.
¹H NMR Signature (C2) Absence of ~9.0 ppm peakValidates purity; confirms complete substitution at the C2 position 1.

Advanced Applications in Research & Drug Development

A. Dual Catalyst & Solvent in Organic Synthesis

Because [bdmim][Br] cannot form an NHC, it is an exceptional solvent for base-catalyzed condensation reactions (e.g., Claisen-Schmidt condensations to form chalcones, which are vital precursors in drug development). It provides a highly polar environment that stabilizes transition states without chemically interfering with the basic catalysts 6.

B. Modulator of Surfactant Self-Assembly

In formulation science, [bdmim][Br] is utilized to alter the micellization behavior of nonionic surfactants (like Triton X-100 and Triton X-45). The bulky, C2-methylated cation inserts into the micellar palisade layer, altering the Critical Micelle Concentration (CMC) and modifying drug-release kinetics in micellar delivery systems 7.

C. Electrochemical Interfacial Stability

For electrochemists, [bdmim][Br] exhibits unique differential capacitance on metal electrodes like Au(111). The C2-methylation increases the interaction energy between the cation and the electrode, preventing the cation from flipping and degrading under high voltage, thereby widening the electrochemical window for sensitive redox analyses 8.

Experimental Protocols

Protocol 1: Synthesis and Self-Validating Purification of [bdmim][Br]

To ensure the absence of unreacted precursors which can poison catalytic reactions, this protocol utilizes a continuous liquid-liquid extraction and lyophilization strategy 9.

Materials:

  • 1,2-Dimethylimidazole (High purity, freshly distilled)

  • 1-Bromobutane (Freshly distilled)

  • Ethyl acetate (Anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.1 mol (9.6 g) of 1,2-dimethylimidazole in 50 mL of anhydrous ethyl acetate.

  • Controlled Addition: Add 0.12 mol (16.4 g) of 1-bromobutane dropwise over 30 minutes. Causality: Slow addition prevents exothermic spikes that can lead to localized degradation or side-product formation.

  • Reflux: Heat the mixture to 40–50 °C and stir continuously for 48 to 72 hours under an inert Argon atmosphere. A white crystalline solid will gradually precipitate.

  • Isolation: Decant the ethyl acetate. Wash the solid vigorously with three 20 mL portions of fresh, cold ethyl acetate to remove any unreacted 1,2-dimethylimidazole and 1-bromobutane.

  • Drying (Self-Validation Step): Dissolve the solid in a minimal amount of ultrapure water and lyophilize (freeze-dry) to remove trace volatile organics. Transfer to a vacuum oven and dry at 65 °C for 48 hours at 0.01 Torr.

  • QA/QC Check: Perform ¹H NMR (400 MHz, D₂O). The product is validated if the C2-H peak (~8.5 - 9.0 ppm) is completely absent, and the C2-CH₃ singlet is distinct at ~2.84 ppm [[1]]().

G A 1,2-Dimethylimidazole + 1-Bromobutane B Solvent: Ethyl Acetate (40-50°C, Argon) A->B C Nucleophilic Substitution (48-72 hrs) B->C D Precipitation of [bdmim][Br] C->D E Washing & Decanting (Remove unreacted) D->E F Lyophilization & Vacuum Drying E->F G Pure [bdmim][Br] (NMR Validated) F->G

Caption: Step-by-step synthesis and purification workflow of [bdmim][Br] via nucleophilic substitution.

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation in [bdmim][Br]

This protocol demonstrates the solvent's inertness and recyclability in synthesizing chalcones (1,3-diphenyl-2-propen-1-one derivatives) 6.

Step-by-Step Methodology:

  • Preparation: In a 50 mL flask, combine 20 mmol of benzaldehyde, 20 mmol of acetophenone, and 5 mmol of [bdmim][Br].

  • Reaction: Heat the mixture to 100 °C (above the melting point of the IL) to create a homogenous, mobile liquid phase. Add the designated base catalyst (e.g., NaOH or a solid basic resin).

  • Stirring: Vigorously stir the mixture for 2 hours. The polarity of [bdmim][Br] accelerates the nucleophilic attack of the enolate onto the carbonyl carbon.

  • Extraction & Recovery: Cool the mixture to room temperature (the IL will solidify). Extract the organic chalcone product using diethyl ether (3 x 15 mL). The [bdmim][Br] remains entirely in the solid phase (or aqueous phase if washed with water), untouched by the extraction solvent.

  • Recycling: Dry the recovered [bdmim][Br] under vacuum at 80 °C for 4 hours. It can be reused for up to 5 consecutive cycles with <2% loss in solvent mass or catalytic yield.

References

  • Brønsted acidic ionic liquids as dual catalyst and solvent for environmentally friendly synthesis of chalcone - Journal of Molecular Catalysis A: Chemical URL:[Link]

  • Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide - Zeitschrift für Naturforschung B URL: [Link]

  • Synthesis and characterization of two ionic liquids with emphasis on their chemical stability towards metallic lithium - ResearchGate URL: [Link]

  • Theoretical Insight into the Imidazolium-Based Ionic Liquid Interface Structure and Differential Capacitance on Au(111): Effects of the Cationic Substituent Group - Langmuir (ACS Publications) URL: [Link]

  • Free Volume Model for the Unexpected Effect of C2-Methylation on the Properties of Imidazolium Ionic Liquids - ResearchGate URL:[Link]

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC (NIH) URL:[Link]

  • Preparation and purification of ionic liquids and precursors (US7763186B2)
  • Syn-selective Crotylation of Aldehydes Using Bismuth-Crotyl Bromide-(1-Butyl-3-methylimidazolium Bromide) Combination: Some Synthetic Applications - ResearchGate URL: [Link]

Sources

Method

Preparation of N-heterocyclic carbenes from 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide

This Application Note provides an advanced, field-validated methodology for the preparation of transition metal catalysts utilizing abnormal N-heterocyclic carbenes (aNHCs). It is specifically tailored for researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

This Application Note provides an advanced, field-validated methodology for the preparation of transition metal catalysts utilizing abnormal N-heterocyclic carbenes (aNHCs). It is specifically tailored for researchers and drug development professionals optimizing cross-coupling reactions and organometallic catalysis.

Mechanistic Rationale: The Shift to Abnormal Carbenes

N-heterocyclic carbenes (NHCs) are ubiquitous ligands in modern organometallic chemistry. Traditionally, normal NHCs (nNHCs) are generated by deprotonating the highly acidic C2 position of an imidazolium salt. However, when utilizing 1-butyl-2,3-dimethylimidazolium bromide ([bdmim]Br) as the precursor, the C2 position is sterically and electronically blocked by a methyl group[1].

This deliberate structural modification prevents standard C2 deprotonation. Instead, when treated with a base, deprotonation is forced to occur at the less acidic C4 (or C5) position of the imidazole backbone[1]. This yields an abnormal N-heterocyclic carbene (aNHC) , also classified as a mesoionic carbene (MIC). Unlike nNHCs, aNHCs cannot be represented by a neutral resonance structure without assigning formal charges[1]. Consequently, aNHCs possess significantly higher Highest Occupied Molecular Orbital (HOMO) energies, making them vastly superior σ -donors compared to their normal counterparts[1]. This enhanced electron-donating capacity dramatically increases the electron density at the coordinated metal center, which accelerates the oxidative addition steps in challenging cross-coupling catalysis (e.g., Heck and Suzuki reactions)[2].

Strategic Approach: The "Silver Route"

Free aNHCs are highly reactive and prone to rapid decomposition or dimerization if isolated. Furthermore, the C2-methyl group in [bdmim]Br is not completely inert and can undergo slow proton exchange under strongly basic conditions[3]. To circumvent side reactions and isolate the carbene efficiently, this protocol employs the "Silver Route" [4].

Silver(I) oxide (Ag₂O) is utilized as a dual-purpose reagent: it acts as a mild, internal base to deprotonate the C4 position, and simultaneously traps the nascent carbene to form a stable Ag(I)-aNHC intermediate[4]. This intermediate is then subjected to transmetalation with a transition metal precursor (e.g., PdCl₂), a thermodynamically driven process facilitated by the precipitation of highly insoluble silver bromide (AgBr)[4].

Quantitative Comparison: nNHC vs. aNHC

To understand the catalytic advantages of this protocol, the fundamental differences between normal and abnormal NHCs are summarized below.

Table 1: Structural and Electronic Comparison of Normal vs. Abnormal NHCs

PropertyNormal NHC (nNHC)Abnormal NHC (aNHC)Mechanistic Rationale
Precursor Example 1-Butyl-3-methylimidazolium1-Butyl-2,3-dimethylimidazoliumThe C2 position is blocked by a methyl group in aNHC precursors[1].
Deprotonation Site C2 CarbonC4 / C5 CarbonSteric protection forces deprotonation at the imidazole backbone[1].
Electronic Structure Neutral resonance possibleMesoionic (formal charges)aNHCs lack a neutral canonical form, increasing overall electron density[1].
σ -Donor Strength StrongVery StrongHigher HOMO energy in aNHCs leads to superior electron donation to metals[1].
Catalytic Impact Standard cross-couplingAccelerated oxidative additionElectron-rich metal centers facilitate the activation of challenging bonds[2].

Experimental Protocols

Phase 1: Synthesis of the Ag(I)-aNHC Intermediate

Note: This phase must be conducted under rigorous exclusion of light to prevent the reduction of Ag(I) to Ag(0).

  • Preparation : In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1.0 equiv of 1-butyl-2,3-dimethylimidazolium bromide ([bdmim]Br) and 0.6 equiv of Ag₂O.

    • Causality: A slight stoichiometric excess of Ag₂O (0.6 equiv = 1.2 equiv of Ag atoms) ensures complete deprotonation and metallation, compensating for any surface passivation of the bulk silver oxide[4].

  • Solvent Addition : Inject anhydrous dichloromethane (DCM) or acetonitrile into the flask.

    • Causality: Halogenated or polar aprotic solvents stabilize the highly polar ionic intermediates during the deprotonation event.

  • Reaction : Wrap the entire flask in aluminum foil. Stir the suspension at room temperature for 12–24 hours.

    • Causality: Ag(I) complexes are highly photosensitive and will rapidly decompose into black elemental silver upon exposure to ambient light.

  • Filtration : Filter the suspension through a tightly packed pad of Celite under inert conditions to remove unreacted Ag₂O and the water byproduct.

    • Validation & Quality Control: The resulting filtrate must be a clear, slightly yellow solution. A dark grey or black solution indicates photodecomposition has occurred, and the yield will be severely compromised.

Phase 2: Transmetalation to the Pd(II)-aNHC Catalyst
  • Metal Precursor Addition : To the clear Ag(I)-aNHC filtrate, add 1.0 equiv of a Palladium(II) precursor (e.g., PdCl₂(cod) or Pd(OAc)₂).

  • Reaction : Stir the mixture at room temperature or under mild heating (40°C) for 4–6 hours.

    • Causality: The transmetalation is thermodynamically driven by the formation of AgBr. Because AgBr possesses an exceptionally low solubility product ( Ksp​ ), it precipitates out of the organic solvent, forcing the equilibrium entirely toward the Pd-aNHC product (Le Chatelier's Principle)[4].

  • Isolation : Filter the mixture a second time through Celite to remove the precipitated AgBr. Concentrate the filtrate under reduced pressure and precipitate the pure Pd(II)-aNHC complex using a non-polar anti-solvent (e.g., anhydrous diethyl ether or pentane).

    • Validation & Quality Control: Analyze the isolated solid via ¹³C NMR spectroscopy. The successful formation of the aNHC complex is validated by the disappearance of the C4 proton signal in ¹H NMR, and a characteristic downfield shift for the carbenic carbon in ¹³C NMR (typically appearing between 150–180 ppm)[1].

Experimental Workflow Visualization

G A 1-Butyl-2,3-dimethylimidazolium Bromide ([bdmim]Br) C Ag(I)-aNHC Complex (Stable Intermediate) A->C Deprotonation (C4) B Silver(I) Oxide (Ag2O) B->C Base & Metal Source E Pd(II)-aNHC Complex (Active Catalyst) C->E Transmetalation (- AgBr) D PdCl2(cod) or Pd(OAc)2 (Metal Precursor) D->E Pd Insertion F Catalytic Cycle (e.g., Heck/Suzuki Coupling) E->F Substrate Activation

Workflow for abnormal NHC transition metal catalyst synthesis via the Silver(I) transmetalation route.

References

  • Stable abnormal N-heterocyclic carbenes and their applications Royal Society of Chemistry (RSC)[Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges National Center for Biotechnology Information (PMC)[Link]

  • Silver, Gold, Palladium, and Platinum N-heterocyclic Carbene Complexes Containing a Selenoether-Functionalized Imidazol-2-ylidene Moiety American Chemical Society (ACS Publications)[Link]

  • On the Chemical Stabilities of Ionic Liquids National Center for Biotechnology Information (PMC)[Link]

Sources

Application

Application Note: High-Efficiency Cellulose Dissolution and Biomass Processing Using 1-Butyl-2,3-dimethylimidazolium Bromide

Compound Nomenclature Note: 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide is structurally and commercially synonymous with 1-butyl-2,3-dimethylimidazolium bromide (abbreviated as [BMMIm]Br or [C4C1mim]Br ). This applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Nomenclature Note: 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide is structurally and commercially synonymous with 1-butyl-2,3-dimethylimidazolium bromide (abbreviated as [BMMIm]Br or [C4C1mim]Br ). This application note utilizes the standard ionic liquid nomenclature ([BMMIm]Br) for clarity and alignment with current biomass valorization literature.

Executive Summary

The transition toward sustainable biorefineries requires solvent systems capable of deconstructing recalcitrant biopolymers without inducing unwanted chemical degradation. [BMMIm]Br has emerged as a superior, second-generation ionic liquid (IL) for the dissolution of cellulose, silk fibroin, and complex waste polyesters[1]. By specifically methylating the C2 position of the imidazolium ring, [BMMIm]Br overcomes the chemical instability inherent to first-generation ILs (such as [BMIM]Cl), offering researchers a chemically inert, highly tunable, and recoverable solvent platform for advanced materials engineering and biomass valorization[2][3].

Mechanistic Insights: The C2-Methylation Advantage

To effectively utilize [BMMIm]Br, researchers must understand the thermodynamic and kinetic forces driving biopolymer solvation. Cellulose insolubility is dictated by its highly crystalline, three-dimensional intra- and intermolecular hydrogen-bonding network.

The Electron Donor-Acceptor (EDA) Complex

Dissolution in [BMMIm]Br proceeds via a cooperative mechanism. The bromide anion ( Br− ) acts as a powerful electron donor, attacking the hydroxyl protons of the anhydroglucose units (AGUs)[4][5]. Simultaneously, the bulky [BMMIm] + cation acts as an electron acceptor, condensing around the anion-cellulose complex to maintain electrical neutrality and prevent the polymer chains from re-aggregating[4][5].

Causality of C2-Methylation

In standard 1-alkyl-3-methylimidazolium ILs, the C2 proton is highly acidic. Under thermal stress, this proton can be lost, forming an N-heterocyclic carbene (NHC) that reacts with the reducing ends of cellulose, leading to polymer degradation. By substituting the C2 proton with a methyl group ( -CH3​ ), [BMMIm]Br eliminates carbene formation[2][3]. Furthermore, this methylation prevents intramolecular hydrogen bonding within the solvent itself, effectively "freeing" the anion to interact more aggressively with the biopolymer, thereby increasing the maximum concentration of dissolved cellulose[2][3].

Mechanism A Native Cellulose (Crystalline H-Bond Network) B Bromide Anion (Br⁻) Attack (Electron Donor-Acceptor) A->B Heat / Co-solvent C H-Bond Disruption (Chain Separation) B->C D [BMMIm]⁺ Cation Condensation (Charge Neutralization) C->D E Homogeneous Cellulose Solution D->E

Mechanistic pathway of cellulose dissolution via[BMMIm]Br ionic liquid.

Physicochemical Properties & Comparative Data

To guide experimental design, the following table summarizes the operational metrics of [BMMIm]Br against other common cellulose-dissolving ionic liquids. The addition of aprotic co-solvents like Dimethyl Sulfoxide (DMSO) is highly recommended for[BMMIm]Br to lower macroscopic viscosity and accelerate mass transfer without disrupting the primary Br− /cellulose interactions[2][6].

Property / Metric[BMMIm]Br (C2-Methylated)[BMIM]Cl (Standard)[EMIM]Ac (Acetate-based)
C2 Position Methylated ( -CH3​ )Protonated ( -H )Protonated ( -H )
Chemical Stability High (No carbene formation)Moderate (Carbene risk)Moderate
Cellulose Solubility ~10-15 wt% (with DMSO)~10-20 wt%~15-25 wt%
Viscosity at 80°C High (Requires Co-solvent)Very HighModerate
Key Applications Biomass dissolution, PET deconstruction[1], Paper stabilization[7]General dissolutionHigh-capacity spinning

Validated Experimental Protocols

The following self-validating protocols are designed to ensure maximum yield, polymer integrity, and solvent recovery.

Protocol A: Homogeneous Cellulose Dissolution

Objective: Achieve a clear, molecularly dispersed 5 wt% cellulose solution.

  • Pre-treatment (Critical Step): Dry microcrystalline cellulose (MCC) and[BMMIm]Br separately in a vacuum oven at 80 °C for 24 hours.

    • Causality: Ambient water acts as a competitive hydrogen-bond donor. Even trace moisture will severely attenuate the bromide anion's ability to disrupt the biopolymer's native hydrogen-bond network[5].

  • Solvent Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, combine [BMMIm]Br with anhydrous DMSO at a 1:1 molar ratio under an inert nitrogen atmosphere.

    • Causality: DMSO acts as a molecular diluent, drastically reducing the bulk viscosity and increasing the basicity of the system, which kinetically accelerates dissolution[2][6].

  • Thermal Activation: Gradually add 5 wt% MCC to the solvent system. Heat the mixture to 90 °C using a thermostatically controlled oil bath with continuous stirring (400 rpm).

  • System Validation: Extract a 10 µL aliquot every 30 minutes and observe under a Polarized Optical Microscope (POM).

    • Self-Validation: The complete disappearance of birefringent crystalline domains confirms that the cellulose has transitioned from a suspended solid to a molecularly dispersed homogeneous phase.

Protocol B: Biopolymer Regeneration and Solvent Recovery

Objective: Precipitate the engineered biopolymer and recover >95% of the ionic liquid.

  • Precipitation: Transfer the homogeneous cellulose solution to a high-shear mixer. Slowly inject an excess of anti-solvent (deionized water or absolute ethanol) at room temperature.

    • Causality: The anti-solvent preferentially solvates the [BMMIm] + and Br− ions, stripping them away from the cellulose chains. This forces the biopolymer to re-establish inter-chain hydrogen bonds, resulting in immediate hydrogel precipitation.

  • Filtration & Washing: Isolate the regenerated cellulose via vacuum filtration. Wash the hydrogel extensively with the anti-solvent.

    • Self-Validation: Test the filtrate with a few drops of 0.1 M AgNO3​ . The absence of a white AgBr precipitate confirms the complete removal of the ionic liquid from the cellulose matrix.

  • Solvent Recovery: Collect the combined filtrate and process it through a rotary evaporator at 60 °C under reduced pressure to strip the water/ethanol.

    • Causality: The negligible vapor pressure and high thermal stability of [BMMIm]Br allow the volatile anti-solvents to be removed quantitatively, leaving behind pure IL ready for the next processing cycle.

Workflow P1 1. Biomass Pretreatment (Vacuum Dry, 80°C, 24h) P3 3. Thermal Dissolution (80-100°C, N2 Atmosphere) P1->P3 P2 2. Solvent Preparation ([BMMIm]Br + DMSO Co-solvent) P2->P3 P4 4. Biopolymer Regeneration (Anti-solvent: H2O/EtOH) P3->P4 Homogeneous Phase P5 5. IL Recovery (Rotary Evaporation & Drying) P4->P5 Filtrate

Standard workflow for biomass dissolution, regeneration, and IL recovery.

Advanced Applications in Waste Valorization

Beyond simple dissolution, the unique chemical inertness of [BMMIm]Br has opened new avenues in advanced materials science:

  • Polyester Deconstruction: Recent catalytic frameworks utilize [BMMIm]Br in combination with Pd/C catalysts to directly deconstruct waste polyesters (such as PET plastics) into valuable carboxylic acids and alkanes. The IL's hydrogen-bonding interaction enhances the nucleophilicity of the halide anion, activating the Calkoxy​-O bond for cleavage[1].

  • Archival Paper Stabilization: [BMMIm]Br has demonstrated unique antioxidant properties when applied to historical documents degraded by iron gall ink. By applying the IL in aqueous or alcoholic solutions, it prevents the oxidative deterioration of cellulose without causing paper yellowing or altering ink color[7].

References

  • Ionic Liquids Used in Dissolution of Cellulose Encyclopedia MDPI
  • Binary mixtures of ionic liquids-DMSO as solvents for the dissolution and derivatization of cellulose: Effects of alkyl and alkoxy side chains Aalto University
  • Cellulose in Ionic Liquids and Alkaline Solutions: Advances in the Mechanisms of Biopolymer Dissolution and Regener
  • Imidazolium‐Based Ionic Liquids for the Efficient Treatment of Iron Gall Inked Papers ResearchG
  • Research of Dissolution Ability of Ionic Liquids for Polysaccharides such as Cellulose DB-Thueringen
  • Impact of Cellulose Dissolution on 1-Butyl-3-Methylimidazolium Chloride Crystallization ACS Public
  • A Low-Carbon Platform for Upgrading Waste Polyesters into Methane Fuels via Piezo-Driven Biocatalysis ResearchG

Sources

Method

Application Note: Formulation and Characterization of Electrolytes Using 1-Butyl-2,3-dimethylimidazolium Bromide

Abstract This guide provides a comprehensive technical overview and detailed protocols for the use of 1-butyl-2,3-dimethylimidazolium bromide ([BMMI]Br), an organic ionic plastic crystal (OIPC), in the formulation of adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of 1-butyl-2,3-dimethylimidazolium bromide ([BMMI]Br), an organic ionic plastic crystal (OIPC), in the formulation of advanced electrolytes. We delve into the synthesis, purification, and characterization of [BMMI]Br, elucidating the scientific rationale behind each procedural step. The unique molecular structure of [BMMI]Br, featuring a methylated C2 position on the imidazolium ring, offers enhanced electrochemical stability compared to its C2-unsubstituted counterparts. This document outlines two primary applications: the formulation of a conventional liquid electrolyte and the fabrication of a solvent-free, composite polymer electrolyte (CPE) for next-generation energy storage devices. Step-by-step protocols for electrochemical characterization, including ionic conductivity and electrochemical stability window (ESW) measurements, are provided to validate electrolyte performance. This application note is intended for researchers and scientists in materials science and drug development exploring novel electrolyte systems.

Introduction: The Rationale for C2-Methylated Imidazolium Salts

Ionic liquids (ILs) have emerged as promising materials for electrolyte applications due to their inherent properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] Among the various classes of ILs, those based on the imidazolium cation are particularly popular due to their high ionic conductivity.[1][3]

A known vulnerability of traditional 1,3-dialkylimidazolium salts is the acidity of the proton at the C2 position of the imidazolium ring, which can lead to degradation under certain electrochemical conditions.[4] The subject of this guide, 1-butyl-2,3-dimethylimidazolium bromide ([BMMI]Br), circumvents this issue by replacing the acidic C2 proton with a stable methyl group. This substitution is a key design choice aimed at enhancing the cathodic stability of the electrolyte.[5][6]

While the bromide anion (Br⁻) can limit the anodic stability due to its relatively low oxidation potential compared to anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻), [BMMI]Br serves as an excellent precursor.[1][7] As demonstrated in recent studies, it can function as a solid plasticizer in polymer electrolytes, where an in-situ anion exchange with a lithium salt (e.g., LiTFSI) creates a highly conductive and flame-retardant medium.[8][9]

This document provides the foundational protocols to synthesize, purify, and formulate [BMMI]Br into functional electrolytes, followed by methods for their comprehensive electrochemical evaluation.

Synthesis and Purification of [BMMI]Br

The synthesis of [BMMI]Br is a straightforward nucleophilic substitution (quaternization) reaction. The protocol described is based on established literature procedures.[5][10]

Diagram: Synthesis Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1. Mix Equimolar 1,2-dimethylimidazole & 1-bromobutane Reaction 2. Heat at 70°C (24-48 hours) under N2 Reactants->Reaction Reflux Cooling 3. Cool to Room Temperature Reaction->Cooling Wash 4. Wash with Ethyl Acetate (3x) Cooling->Wash Filter 5. Filter to Collect Solid Product Wash->Filter Dry 6. Dry under Vacuum at 65-70°C (48h) Filter->Dry Final Final Product: White Crystalline Solid [BMMI]Br Dry->Final

Caption: Workflow for the synthesis and purification of [BMMI]Br.

Protocol 2.1: Synthesis
  • Reactant Preparation: In a two-necked round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 1,2-dimethylimidazole (1.0 mol).

  • Addition of Alkyl Halide: Slowly add 1-bromobutane (1.0 mol, equimolar) to the flask while stirring. The addition should be controlled to prevent the temperature from rising excessively.[10]

  • Reaction: Heat the mixture to 70°C and maintain this temperature for 24-48 hours under a nitrogen atmosphere.[11] The reaction progress can be monitored by the formation of a viscous liquid or solid.

  • Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The product should solidify or become a highly viscous liquid.

Protocol 2.2: Purification
  • Washing: Add a sufficient volume of ethyl acetate to the flask and stir or sonicate vigorously. The [BMMI]Br product is insoluble in ethyl acetate, while unreacted starting materials will be washed away.

  • Separation: Decant the ethyl acetate. Repeat the washing step two more times to ensure high purity.

  • Drying: After the final wash, transfer the white solid product to a vacuum oven. Dry the material at 65-70°C under high vacuum for at least 48 hours to remove any residual solvent and moisture.[10][11] The final product should be a dry, white crystalline solid.

  • Scientist's Note (Causality): The use of ethyl acetate for washing is a critical step. Its polarity is low enough that the ionic salt product is immiscible, but it effectively dissolves the unreacted, non-polar alkyl halide and moderately polar imidazole starting materials. Drying under vacuum at an elevated temperature is essential to remove volatile impurities and water, which can significantly narrow the electrochemical window of the final electrolyte.[1]

Physicochemical and Quality Control

Before formulation, the identity, purity, and thermal stability of the synthesized [BMMI]Br must be confirmed.

PropertyValueSource
Chemical Formula C₉H₁₇BrN₂[12]
Molar Mass 233.15 g/mol [13]
Appearance White Crystalline Solid[10]
Cation 1-butyl-2,3-dimethylimidazolium[12]
Anion Bromide[12]
Protocol 3.1: Structural Verification (NMR Spectroscopy)
  • Objective: To confirm the chemical structure of the [BMMI]Br cation.

  • Method: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra.

  • Expected Results: The spectra should correspond to the expected structure of the 1-butyl-2,3-dimethylimidazolium cation. Key features in ¹H NMR include signals for the two imidazolium ring protons, and distinct signals for the butyl and methyl groups attached to the nitrogen and carbon atoms of the ring.[5]

Protocol 3.2: Thermal Stability (Thermogravimetric Analysis - TGA)
  • Objective: To determine the decomposition temperature (T_d) of the ionic plastic crystal.

  • Method: Place 5-10 mg of the dried [BMMI]Br in a TGA crucible. Heat the sample under a nitrogen atmosphere from room temperature to 600°C at a ramp rate of 10°C/min.

  • Expected Results: Imidazolium-based ionic liquids generally exhibit high thermal stability.[14] The TGA curve will show a sharp weight loss at the onset of decomposition. This onset temperature is a critical parameter for defining the safe operating temperature range of the electrolyte.[15]

Electrolyte Formulation Protocols

[BMMI]Br can be used to formulate both liquid and solid-state electrolytes. The latter application, particularly in composite polymer electrolytes, is highly promising.[8]

Protocol 4.1: Formulation of a Composite Polymer Electrolyte (CPE)

This protocol details the fabrication of a self-standing, solvent-free polymer electrolyte membrane using Poly(ethylene oxide) (PEO) as the polymer host. An in-situ anion exchange between [BMMI]Br and LiTFSI will occur, forming a conductive BMI-TFSI ionic liquid within the polymer matrix.[8][9]

Diagram: CPE Fabrication Workflow

cluster_mixing Solution Preparation cluster_casting Membrane Formation A 1. Dissolve PEO in Acetonitrile B 2. Add LiTFSI and [BMMI]Br A->B C 3. Stir for 24h (Anion Exchange) B->C D 4. Cast Slurry onto PTFE Dish C->D E 5. Slow Solvent Evaporation (24h) D->E F 6. Dry in Vacuum Oven at 60°C (24h) E->F G Final Product: Freestanding CPE Membrane F->G

Caption: Workflow for fabricating a PEO-based composite polymer electrolyte.

  • Polymer Solution: Dissolve a defined amount of high molecular weight PEO in acetonitrile (ACN) with magnetic stirring until a homogenous solution is formed.

  • Addition of Salts: Add the desired amounts of LiTFSI and the synthesized [BMMI]Br to the polymer solution. A common composition is a 10% weight ratio of [BMMI]Br relative to the PEO.[8]

  • Homogenization and Anion Exchange: Stir the mixture at room temperature for at least 24 hours. During this time, the anion exchange between Br⁻ and TFSI⁻ will occur, resulting in the formation of BMI-TFSI and LiBr within the solution.[8][9]

  • Casting: Pour the resulting viscous slurry into a flat-bottomed PTFE dish.

  • Solvent Evaporation: Cover the dish and allow the ACN to evaporate slowly over 24 hours in a fume hood. This slow evaporation helps to form a uniform, non-porous membrane.

  • Final Drying: Transfer the dish to a vacuum oven and dry at 60°C for 24 hours to remove any residual ACN. The final product is a flexible, self-standing CPE membrane.

  • Scientist's Note (Causality): The in-situ formation of the BMI-TFSI ionic liquid acts as a plasticizer, which reduces the crystallinity of the PEO and enhances the mobility of the polymer chains. This, in turn, facilitates faster ion transport and leads to higher ionic conductivity, a critical requirement for efficient electrolyte performance.[8]

Electrochemical Characterization

Once formulated, the electrolyte's performance must be quantified. The two most critical parameters are ionic conductivity and the electrochemical stability window.

Protocol 5.1: Ionic Conductivity Measurement via EIS
  • Objective: To measure the bulk ionic conductivity of the formulated electrolyte.

  • Method:

    • Assemble the electrolyte (liquid or CPE membrane) in a symmetric cell (e.g., Swagelok-type or coin cell) with two stainless steel blocking electrodes.

    • Place the cell in a temperature-controlled chamber.

    • Connect the cell to a potentiostat with a frequency response analyzer.

    • Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • The bulk resistance (R_b) is determined from the x-axis intercept of the high-frequency semicircle on the Nyquist plot.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b × A), where L is the thickness of the electrolyte and A is the electrode area.

  • Data Analysis: Plotting conductivity as a function of temperature (Arrhenius plot) can provide insights into the ion transport mechanism.

Protocol 5.2: Electrochemical Stability Window (ESW) via LSV
  • Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.

  • Method:

    • Assemble an asymmetric cell with a stainless steel working electrode and a lithium metal counter/reference electrode.

    • Perform Linear Sweep Voltammetry (LSV). For the anodic (oxidation) limit, scan from the open-circuit potential to a high positive potential (e.g., 6 V vs. Li/Li⁺). For the cathodic (reduction) limit, scan to a negative potential (e.g., -1 V vs. Li/Li⁺).

    • The ESW is defined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition. A cutoff current density (e.g., 0.1 mA/cm²) is typically used to define the limits.[16]

  • Expected Results: The C2-methylation of the [BMMI] cation is expected to improve the cathodic stability. The anodic stability will be determined by the oxidation potential of the dominant anion in the system (TFSI⁻ after the exchange), which is significantly higher than that of the initial bromide anion.[1][17]

Performance MetricExpected Outcome for PEO/[BMMI]Br/LiTFSI CPESource
Ionic Conductivity (30 °C) In the range of 10⁻⁴ to 10⁻³ S/cm[8]
Electrochemical Stability Window (ESW) Up to ~4.5 V vs. Li/Li⁺[8]
Key Feature Flame retardancy[8]

Safety and Handling

While ionic liquids have low volatility, they are not without hazards and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat when handling [BMMI]Br and its precursors.[18]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[18]

  • Toxicity: Imidazolium-based ionic liquids have shown varying levels of toxicity to aquatic organisms, and their environmental impact should be considered.[19][20] Toxicity is often related to the cation structure and alkyl chain length.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not release into the environment.

Conclusion

1-Butyl-2,3-dimethylimidazolium bromide is a versatile building block for advanced electrolyte formulations. Its C2-methylated structure provides a crucial stability advantage over first-generation imidazolium salts. The protocols outlined in this guide provide a robust framework for its synthesis and its application as a solid plasticizer in high-performance, safe, and reliable composite polymer electrolytes. The in-situ anion exchange mechanism offers a clever strategy to combine the structural benefits of the [BMMI] cation with the superior electrochemical stability of anions like TFSI⁻, paving the way for further innovation in energy storage technologies.

References

  • ACS Publications. (2022). Imidazolium-Based Dicationic Ionic Liquid Electrolyte: Strategy toward Safer Lithium-Ion Batteries. ACS Sustainable Chemistry & Engineering.
  • PMC. (n.d.). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants.
  • RSC Publishing. (n.d.).
  • PMC - NIH. (n.d.). Imidazolium-based ionic liquids support biosimilar flavin electron transfer.
  • PubChem. (n.d.). 1-butyl-2,3-dimethyl-2H-imidazole bromide.
  • PMC. (n.d.).
  • University of Oxford. (2024).
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.). Synthesis And Structural Characterization Of 1-Butyl-2,3-Dimethylimidazolium Bromide And Iodide.
  • ChemRxiv. (2024).
  • ResearchGate. (n.d.).
  • Hampton Research. (2024).
  • Google Patents. (n.d.).
  • Research and Reviews. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Open Access Journals.
  • ACS Publications. (2025). Impact of Chloride and Bromide Composition in Ionic Liquid/Water Electrolytes on the Electrochemical Performance of Graphene-Based Supercapacitors: A Molecular Dynamics Study. The Journal of Physical Chemistry C.
  • ResearchGate. (n.d.). The electrochemical stability of ionic liquids and deep eutectic solvents.
  • ACS Publications. (2008). Flammability and Thermal Analysis Characterization of Imidazolium-Based Ionic Liquids.
  • Sigma-Aldrich. (n.d.). Ionic Liquids: Electrochemical Apps.
  • PMC. (n.d.). Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids.
  • PubMed. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna.
  • PMC. (n.d.). Ionic Liquids—A Review of Their Toxicity to Living Organisms.
  • PMC - NIH. (n.d.).
  • ChemicalBook. (n.d.). 1-BUTYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE CAS#: 475575-45-2.
  • PMC. (n.d.).
  • PubChem - NIH. (n.d.). 1-Butyl-2,3-dimethylimidazolium bromide.
  • Sigma-Aldrich. (n.d.). 1-Butyl-2,3-dimethylimidazolium chloride.
  • ResearchGate. (2023). Functionality of 1‐Butyl‐2,3‐Dimethylimidazolium Bromide (BMI‐Br)
  • ResearchGate. (2023). Functionality of 1‐Butyl‐2,3‐Dimethylimidazolium Bromide (BMI‐Br) as a Solid Plasticizer in PEO‐Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries (Adv.
  • CymitQuimica. (n.d.). CAS 98892-75-2: 1-Butyl-2,3-dimethylimidazolium chloride.

Sources

Technical Notes & Optimization

Troubleshooting

How to purify 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide from unreacted precursors

Note on Nomenclature: The compound referred to as "1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide" is universally recognized in scientific literature as 1-butyl-2,3-dimethylimidazolium bromide (commonly abbreviated as [B...

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Author: BenchChem Technical Support Team. Date: April 2026

Note on Nomenclature: The compound referred to as "1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide" is universally recognized in scientific literature as 1-butyl-2,3-dimethylimidazolium bromide (commonly abbreviated as [BMMIm]Br or [Bdmim]Br). This support guide utilizes the standard IUPAC nomenclature to align with industry and academic standards.

Protocol Overview & Standard Operating Procedure

The synthesis of [BMMIm]Br via the bimolecular nucleophilic substitution (SN2) of 1,2-dimethylimidazole and 1-bromobutane rarely reaches 100% completion. Consequently, the crude product is typically contaminated with unreacted precursors, trace moisture, and colored oxidation byproducts.

Step-by-Step Methodology

Step 1: Solvent Extraction (Removal of Unreacted Precursors)

  • Allow the crude reaction mixture to cool to room temperature. [BMMIm]Br is a solid at room temperature (MP: 96–98 °C)[1], but impurities often depress the melting point, leaving a viscous paste.

  • Add 3 volumes of anhydrous ethyl acetate to the reaction flask[2].

  • Vigorously stir the biphasic mixture for 30 minutes. Causality: Ethyl acetate is chosen because its moderate polarity readily dissolves both the non-polar 1-bromobutane and the moderately polar 1,2-dimethylimidazole, while the highly ionic [BMMIm]Br remains completely insoluble.

  • Halt stirring and allow the phases to separate. Decant the supernatant organic layer.

  • Repeat this washing procedure 3 to 4 times until the ethyl acetate layer is completely colorless.

Step 2: Recrystallization (Optional but Recommended)

  • Dissolve the washed [BMMIm]Br solid in a minimum volume of hot acetonitrile[2].

  • Slowly add ethyl acetate dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool gradually to room temperature, then transfer to an ice bath (0–4 °C) to induce crystallization.

  • Isolate the white crystals via vacuum filtration under a dry nitrogen blanket.

Step 3: High-Vacuum Thermal Drying

  • Transfer the purified solid to a Schlenk flask or lyophilizer[3].

  • Apply high vacuum (< 0.01 Torr) and heat the flask to 60–65 °C using an oil bath[3].

  • Maintain these conditions for 24 to 48 hours. Causality: Imidazolium halides are highly hygroscopic. Elevated temperatures under vacuum are mandatory to drive off strongly coordinated water molecules and residual ethyl acetate trapped in the crystal lattice.

Experimental Workflow Diagram

G Crude Crude[BMMIm]Br (Contains Unreacted Precursors) Wash Solvent Extraction (Ethyl Acetate Wash 3x) Crude->Wash Filter Phase Separation (Decantation / Filtration) Wash->Filter Recrystallize Recrystallization (Acetonitrile / EtOAc) Filter->Recrystallize Insoluble Solid Waste Organic Waste (1-Bromobutane, 1,2-Dimethylimidazole) Filter->Waste Soluble Impurities Vacuum Thermal Vacuum Drying (60-65 °C, <0.01 Torr, 48h) Recrystallize->Vacuum Pure Pure [BMMIm]Br (Ready for Application) Vacuum->Pure

Workflow for the purification of 1-butyl-2,3-dimethylimidazolium bromide from unreacted precursors.

Troubleshooting & FAQs

Q: Why is my product a viscous yellow oil instead of a white solid? A: Pure [BMMIm]Br is a white crystalline solid. If your product is an oil, it is experiencing severe melting point depression due to high concentrations of impurities—most commonly residual water, unreacted 1-bromobutane, or 1,2-dimethylimidazole. Yellow discoloration typically indicates the presence of oxidation products or thermal degradation of the imidazole ring during synthesis. Solution: Perform repeated washes with ethyl acetate, followed by recrystallization, and ensure rigorous high-vacuum drying.

Q: How do I definitively verify the complete removal of 1,2-dimethylimidazole? A: 1H NMR spectroscopy is the ultimate self-validating diagnostic tool. Unreacted 1,2-dimethylimidazole exhibits distinct methyl and ring proton shifts that differ from the quaternized imidazolium product. You must look for the complete absence of the free amine signals and verify the exact integration of the imidazolium ring protons.

Q: What is the acceptable limit for water content, and how is it measured? A: For electrochemical, crystallographic, or sensitive catalytic applications, water content should be strictly below 300 ppm[4]. This cannot be determined by NMR; it must be quantified using Coulometric Karl Fischer titration[4]. If water levels exceed this threshold, you must extend the high-vacuum drying time at 65 °C.

Q: Why do we use ethyl acetate instead of water or diethyl ether for washing? A: Ionic liquids like [BMMIm]Br are highly water-soluble; washing with water would result in the complete loss of your product. Diethyl ether is often too non-polar to effectively dissolve the moderately polar 1,2-dimethylimidazole. Ethyl acetate provides the perfect "Goldilocks" polarity differential: it dissolves both precursors entirely while leaving the highly polar imidazolium salt untouched[2].

Quantitative Data & Diagnostics

To ensure a self-validating experimental setup, cross-reference your physical observations and analytical data against the tables below.

Table 1: Physicochemical Partitioning for Purification
ComponentState at RTPolarity / Solubility ProfileTarget Phase During Wash
[BMMIm]Br (Product) Solid (MP: 96–98 °C)Highly Polar (Water soluble)Solid Retentate
1-Bromobutane LiquidNon-polarOrganic Filtrate (EtOAc)
1,2-Dimethylimidazole Solid (MP: ~38 °C)Moderately PolarOrganic Filtrate (EtOAc)
Water LiquidHighly PolarRemoved via Vacuum
Table 2: Quality Control & Self-Validation Metrics
Diagnostic MethodTarget Metric for Pure [BMMIm]BrIndication of Failure
Visual Inspection Free-flowing, opaque white crystalsSticky paste or yellow/brown oil
Melting Point 96 °C – 98 °C< 90 °C (Indicates solvent/precursor contamination)
Karl Fischer Titration < 300 ppm H2O> 300 ppm (Requires further vacuum drying)
1H NMR (DMSO-d6) Clean integration of N-butyl and N-methyl groupsExtra peaks in the aliphatic or aromatic regions

References

  • Electronic Supporting Information - The Royal Society of Chemistry - rsc.org - 2

  • US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents - 3

  • X-Ray absorption spectroscopy investigation of 1-alkyl-3-methylimidazolium bromide salts - AIP Publishing - 4

  • Synthesis and characterization of two ionic liquids with emphasis on their chemical stability towards metallic lithium - ResearchGate - 1

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide

Nomenclature Note: While occasionally indexed in chemical databases under the algorithmic artifact 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide, the chemically accurate designation for this quaternary salt is 1-butyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Note: While occasionally indexed in chemical databases under the algorithmic artifact 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide, the chemically accurate designation for this quaternary salt is 1-butyl-2,3-dimethylimidazolium bromide (commonly abbreviated as [BMMIm]Br or [bdmim]Br ). The synthesis involves the alkylation of an imidazole derivative, not a simple protonation with hydrobromic acid.

This technical support center provides drug development professionals and researchers with field-proven methodologies, mechanistic insights, and troubleshooting frameworks to maximize the yield and purity of [BMMIm]Br.

Process Visualization

Workflow A 1,2-Dimethylimidazole + 1-Bromobutane B Solvent Addition (Ethyl Acetate) A->B C Reflux / Stirring (50-70°C, 24-48h) B->C D Phase Separation & Decanting C->D E Washing (Ethyl Acetate / Ether) D->E F Drying in Vacuo (with P2O5, 50°C) E->F G [BMMIm]Br (White Crystalline Solid) F->G

Caption: Workflow for the synthesis and purification of 1-butyl-2,3-dimethylimidazolium bromide.

Section 1: Validated Standard Operating Procedure (SOP)

Mechanistic Rationale: The synthesis of [BMMIm]Br relies on a bimolecular nucleophilic substitution (SN2) reaction. The tertiary amine nitrogen of 1,2-dimethylimidazole acts as the nucleophile, attacking the primary carbon of 1-bromobutane. Because the resulting ionic liquid is highly polar, conducting the reaction in a moderately polar, non-protic solvent like ethyl acetate ensures that the starting materials remain dissolved while the product precipitates out. This phase separation drives the equilibrium forward and prevents product degradation.

Step-by-Step Protocol:

  • Preparation: In a rigorously dried two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous ethyl acetate.

  • Controlled Addition: Slowly add 1-bromobutane (1.1 to 1.2 eq) dropwise. Causality Note: The initial alkylation is highly exothermic. According to, maintaining the internal temperature below 40 °C during this addition is critical to prevent oxidative degradation and yellowing of the product [1].

  • Reflux: Heat the mixture to 50–60 °C and stir continuously for 48 hours under an inert atmosphere (N2 or Ar).

  • Phase Separation: Allow the mixture to cool to room temperature. The product will form a distinct dense phase or precipitate as a white solid. Decant the supernatant (which contains unreacted starting materials).

  • Washing: Wash the crude product three times with fresh, cold ethyl acetate or diethyl ether to extract any residual unreacted precursors.

  • Drying: Dry the product in vacuo (high vacuum line) at 50 °C for 24–48 hours. As noted in , drying in the presence of phosphorus pentoxide (P2O5) is highly recommended due to the salt's extreme hygroscopicity [2].

Self-Validation Checkpoint: To validate the protocol's success as a closed system, perform a silver nitrate (AgNO3) test on the final organic washings; the absence of a white AgBr precipitate confirms the removal of unreacted 1-bromobutane. For definitive structural validation, utilize 1H NMR (CDCl3): the successful formation of the imidazolium cation is confirmed by the distinct N-CH3 singlet at ~4.05 ppm and the C2-CH3 singlet at ~2.84 ppm, alongside the complete disappearance of the 1-bromobutane alpha-proton triplet [3].

Section 2: Quantitative Yield & Purity Optimization

The table below summarizes how different experimental parameters affect the final yield and physical state of the ionic liquid, allowing researchers to benchmark their results against established literature.

Synthesis MethodTemperature ProfileTimeSolvent SystemExpected YieldProduct AppearanceReference
Direct Alkylation Reflux24 hSolvent-free~86.0%Off-white solid [3]
Precipitation Method 50 °C48 hEthyl Acetate~92.8%White crystalline solid [4]
Controlled Addition <40 °C, then 65 °C24 hWater (Post-reaction)~98.0%Pure white solid [1]
Section 3: Troubleshooting & FAQs

Q1: My product is a yellow/brown viscous liquid instead of a white solid. How do I fix this? A1: Discoloration is typically caused by the oxidation of the imidazole ring due to excessive heat during the initial exothermic alkylation, or by trace impurities in the starting materials. Resolution: Ensure the dropwise addition of 1-bromobutane is done slowly, keeping the temperature strictly below 40 °C. If your current batch is already discolored, dissolve the crude product in deionized water, add decolorizing charcoal (activated carbon), heat to 65 °C for 24 hours, filter through Celite, and lyophilize (freeze-dry) the colorless filtrate [1].

Q2: The reaction has stalled, and my yield is stuck below 80%. How can I push the conversion? A2: Incomplete conversion usually stems from using an exact 1:1 stoichiometric ratio where slight volatilization of 1-bromobutane occurs, or from insufficient reaction time. Resolution: Use a slight molar excess of 1-bromobutane (1.1 to 1.2 equivalents). Extend the reaction time to 48 hours at 50–60 °C. Utilizing ethyl acetate as a reaction solvent also helps precipitate the product out of the reactive phase, shifting Le Chatelier's equilibrium towards completion.

Q3: My [BMMIm]Br refuses to crystallize and remains a sticky syrup. What went wrong? A3: [BMMIm]Br is extremely hygroscopic. Even trace amounts of atmospheric moisture will depress its melting point, resulting in a room-temperature ionic liquid (syrup) rather than a crystalline solid. Resolution: Perform the synthesis under a strict nitrogen or argon atmosphere. To rescue a "wet" batch, dry the syrup under a high vacuum (Schlenk line) at 60 °C for 48 hours in a desiccator containing P2O5 [2]. Alternatively, dissolve the syrup in water and lyophilize it completely.

Troubleshooting Logic Tree

Troubleshooting Issue Yield < 80% or Impure Product Yellow Yellow/Brown Discoloration Issue->Yellow Liquid Fails to Crystallize (Viscous Liquid) Issue->Liquid LowYield Low Conversion Rate Issue->LowYield Sol1 Use Decolorizing Charcoal & Wash with EtOAc Yellow->Sol1 Sol2 Strict Anhydrous Conditions & Lyophilization Liquid->Sol2 Sol3 Increase Temp to 60°C & Time to 48h LowYield->Sol3

Caption: Troubleshooting logic tree for common issues in [BMMIm]Br synthesis.

References
  • Title: Preparation and purification of ionic liquids and precursors (US Patent 7763186B2)
  • Title: Evidence of a Phase Transition in Water−1-Butyl-3-methylimidazolium Tetrafluoroborate and Water−1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate Mixtures at 298 K Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide Source: Zeitschrift für Naturforschung B (De Gruyter) URL: [Link]

  • Title: Electronic Supporting Information: Synthesis of 1-butyl-2,3-dimethylimidazolium bromide Source: The Royal Society of Chemistry (RSC) URL: [Link]

Troubleshooting

Technical Support Center: Crystallization of 1-Butyl-2,3-dimethyl-2H-imidazole Hydrobromide

Note: In chemical literature and industrial applications, 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide is structurally synonymous with the ionic liquid 1-butyl-2,3-dimethylimidazolium bromide , commonly abbreviated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Note: In chemical literature and industrial applications, 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide is structurally synonymous with the ionic liquid 1-butyl-2,3-dimethylimidazolium bromide , commonly abbreviated as [BMMIm]Br or [C4dmim]Br .

Welcome to the Technical Support Center. Crystallizing imidazolium-based ionic liquids (ILs) is notoriously difficult due to their asymmetric molecular structures, which heavily favor supercooling and glass formation over ordered lattice packing[1]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you successfully crystallize[BMMIm]Br.

Part 1: Quantitative Crystallographic & Thermal Data

Before troubleshooting, it is critical to understand the target baseline properties of [BMMIm]Br. Deviations from these parameters usually indicate impurity interference or incorrect phase transitions.

PropertyTarget Value / DescriptionReference
Chemical Formula C9H17BrN2[2]
Crystal System Monoclinic[2]
Space Group P21/n[2]
Unit Cell Parameters a = 8.588 Å, b = 11.789 Å, c = 10.737 Å, β = 91.62°[2]
Interionic Br···H Contacts 2.733 – 2.903 Å[2]
81 Br NMR Quadrupolar Coupling 6.22 – 6.52 MHz (Crystalline State)[3]
High-Pressure Crystallization ~1.3 GPa (Induces Gauche Conformer)[4]
Part 2: Crystallization Troubleshooting Workflow

The following logic tree dictates the experimental path depending on how your[BMMIm]Br sample behaves under thermal stress.

CrystallizationWorkflow Start Liquid[BMMIm]Br ImpurityCheck Assess Purity (Water/Halides) Start->ImpurityCheck Purify Vacuum Drying & Recrystallization ImpurityCheck->Purify Impurities >0.1% Cooling Cooling Protocol (< Tm) ImpurityCheck->Cooling High Purity Purify->Cooling Outcome Observe Phase Cooling->Outcome Glass Glass Transition (Supercooled) Outcome->Glass Rapid Cooling Crystal Monoclinic Crystal (P21/n) Outcome->Crystal Slow Cooling + Seeding ColdCryst Thermal Annealing (Cold Crystallization) Glass->ColdCryst Reheating > Tg HighPress High-Pressure (>1.3 GPa) Glass->HighPress Apply Pressure ColdCryst->Crystal HighPress->Crystal Gauche Conformer

Figure 1: Troubleshooting workflow for[BMMIm]Br crystallization, highlighting cold crystallization.

Part 3: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my [BMMIm]Br sample form a viscous glass instead of crystallizing upon cooling? A1: This is a kinetic issue rooted in the molecule's structural asymmetry. In standard 1-butyl-3-methylimidazolium, the C2 proton is highly acidic and forms a strong, directional hydrogen bond with the bromide anion. However, in [BMMIm]Br, the C2 position is methylated. This removes the primary hydrogen bond donor, forcing the Br⁻ anion to interact more diffusely with the C4/C5 protons and the highly flexible butyl chain[4][5]. This diffuse interaction landscape increases the conformational entropy of the liquid state. Upon cooling, the kinetic barrier for the molecules to orient into a long-range monoclinic lattice is too high, causing the liquid to supercool and undergo a glass transition ( Tg​ ) rather than crystallizing[1].

Q2: How can I induce "cold crystallization" in my supercooled sample? A2: Cold crystallization leverages the glass transition phenomenon. When a vitrified (glassy) IL is slowly reheated above its Tg​ , the system gains just enough thermal energy to lower its macroscopic viscosity while remaining below its melting point ( Tm​ )[6][7]. This specific thermal window provides the kinetic mobility required for the [BMMIm]⁺ cations to undergo necessary conformational rearrangements, overcoming the nucleation barrier and triggering an exothermic crystallization event[6]. (See Protocol 2 below).

Q3: What role does water play, and how strict must my anhydrous conditions be? A3: [BMMIm]Br is highly hygroscopic. Water molecules intercalate into the lattice, disrupting the critical Br···H interionic contacts (which must be between 2.733 and 2.903 Å for the monoclinic crystal to form)[2]. Water acts as a potent plasticizer, drastically lowering both Tg​ and Tm​ , and completely inhibiting nucleation. Your system must be strictly anhydrous (<50 ppm H₂O).

Q4: Can pressure be used to force crystallization? A4: Yes. While the trans conformer of the alkyl chain is typically favored in the crystalline state of most imidazolium ILs, applying ~1.3 GPa of pressure to[BMMIm]Br uniquely forces the cation into a gauche conformation due to steric packing constraints induced by the C2-methyl group[4][5]. This pressure-induced conformational lock effectively bypasses the supercooled liquid state and triggers immediate crystallization[4].

Part 4: Self-Validating Experimental Protocols
Protocol 1: Anti-Solvent Assisted Crystallization

Causality: Using an anti-solvent lowers the bulk viscosity of the ionic liquid, increasing molecular mobility and allowing the cations and anions to arrange into a lattice before the glass transition traps them.

  • Drying: Dry the synthesized [BMMIm]Br under high vacuum ( 10−3 mbar) at 60 °C for 48 hours.

    • Self-Validation Check: Weigh the sample every 12 hours. Proceed to step 2 only when the mass variance between checks is <0.1%, confirming the removal of volatile impurities and water.

  • Dissolution: Inside an argon-filled glovebox, dissolve the dried IL in a minimal volume of anhydrous acetonitrile.

    • Self-Validation Check: The solution must be optically clear. Any turbidity indicates the presence of unreacted inorganic precursor salts, requiring filtration through a 0.22 µm PTFE syringe filter before proceeding.

  • Layering: Carefully layer anhydrous ethyl acetate (the anti-solvent) over the acetonitrile solution at a 3:1 volume ratio to create a distinct phase boundary.

  • Nucleation: Seal the vessel and store it undisturbed at -20 °C. The slow diffusion of the anti-solvent will gradually decrease the solubility of [BMMIm]Br, bypassing the supercooled liquid phase and inducing monoclinic crystal nucleation[2].

Protocol 2: Thermal Annealing (Cold Crystallization) via DSC

Causality: Rapid cooling traps the IL in a glassy state. Controlled reheating provides the exact kinetic energy needed for the molecules to reorient into a crystalline lattice (exothermic) before melting (endothermic).

  • Vitrification: Cool the liquid [BMMIm]Br sample in a Differential Scanning Calorimeter (DSC) at a rapid rate (20 °C/min) to -80 °C.

    • Self-Validation Check: Observe the DSC thermogram. A step-change in heat capacity (baseline shift) without an exothermic peak confirms successful glass formation ( Tg​ )[7]. If an exotherm is seen here, the cooling rate was too slow.

  • Equilibration: Hold the sample isothermally at -80 °C for 30 minutes to ensure complete thermal equilibrium of the glass.

  • Cold Crystallization: Heat the sample at a slow, controlled rate of 1 °C/min.

    • Self-Validation Check: Monitor the thermogram for a sharp exothermic peak. The onset of this peak validates that cold crystallization ( Tcc​ ) has occurred[6].

  • Harvesting (Bulk Scale): If adapting this to a bulk reactor, halt the heating process immediately after Tcc​ is reached and hold the temperature isothermally to allow bulk crystal growth before the system reaches Tm​ .

Part 5: References
  • Kutuniva, J., Oilunkaniemi, R., Laitinen, R. S., et al. "Synthesis And Structural Characterization Of 1-Butyl-2,3-Dimethylimidazolium Bromide And Iodide." Zeitschrift fur Naturforschung B.

  • "Structure and dynamics of room temperature ionic liquids with bromide anion: results from 81Br NMR spectroscopy." PubMed.

  • "Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety." PMC.

  • "Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide." arXiv.

  • "Crystallization and Glass-Forming Ability of Ionic Liquids: Novel Insights into Their Thermal Behavior." ACS Sustainable Chemistry & Engineering.

  • "Unique Formation of a Gauche Conformer in the Crystalline State of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate at High Pressures." ACS Publications.

  • "Unique Formation of a Gauche Conformer in the Crystalline State of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate at High Pressures." PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the NMR Spectral Validation of 1-Butyl-2,3-dimethylimidazolium Bromide: A Comparative Analysis

Introduction Imidazolium-based ionic liquids (ILs) represent a class of molten salts with melting points at or near ambient temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazolium-based ionic liquids (ILs) represent a class of molten salts with melting points at or near ambient temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as versatile compounds in fields ranging from "green" chemistry and catalysis to advanced materials and drug delivery.[1] The precise molecular structure of these ILs dictates their function, making unambiguous structural characterization a cornerstone of their development and application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the definitive technique for this purpose, offering unparalleled insight into the molecular framework.[2][3]

This guide provides an in-depth, technical walkthrough for the spectral validation of 1-butyl-2,3-dimethylimidazolium bromide (often abbreviated as [C₄dmim]Br). As a Senior Application Scientist, my objective is not merely to present data but to illuminate the scientific reasoning behind the analysis. To achieve this, we will employ a comparative methodology, validating the spectrum of our target compound against that of its well-documented and structurally similar analogue, 1-butyl-3-methylimidazolium bromide ([C₄mim]Br). This comparison will underscore the critical spectral shifts that arise from a single, deliberate structural modification, thereby providing a robust and self-validating framework for analysis.

Section 1: The Structural Rationale: [C₄dmim]⁺ vs. [C₄mim]⁺

The foundational difference between our target cation, 1-butyl-2,3-dimethylimidazolium ([C₄dmim]⁺), and our reference, 1-butyl-3-methylimidazolium ([C₄mim]⁺), lies at the C2 position of the imidazolium ring—the carbon atom situated between the two nitrogen atoms. In [C₄mim]⁺, this position is occupied by a proton (C2-H), whereas in [C₄dmim]⁺, it is substituted with a methyl group (C2-CH₃).

This seemingly minor change has profound electronic and, consequently, spectral consequences:

  • The C2-H Proton: The C2-H in imidazolium salts is notoriously acidic and electron-deficient due to the inductive effect of the two adjacent positively charged nitrogen atoms. This results in a significant downfield chemical shift in the ¹H-NMR spectrum, often appearing above 9 ppm.[4]

  • The C2-CH₃ Group: Replacing the C2-H with an electron-donating methyl group fundamentally alters the electronic environment. This substitution eliminates the most deshielded proton from the spectrum and introduces a new methyl signal in the aliphatic region. It also influences the chemical shifts of the other ring carbons and protons, providing a clear set of markers for validation.

G cluster_0 Target: 1-Butyl-2,3-dimethylimidazolium ([C₄dmim]⁺) cluster_1 Reference: 1-Butyl-3-methylimidazolium ([C₄mim]⁺) a [C₄dmim]⁺ Structure b Key Feature: Methyl group at C2 position. Absence of C2-H proton signal (>9 ppm). Presence of a new C2-CH₃ signal. a->b c [C₄mim]⁺ Structure a->c Structural Comparison d Key Feature: Proton at C2 position. Characteristic deshielded C2-H signal (>9 ppm). c->d G cluster_workflow NMR Acquisition Workflow prep Sample Preparation (Drying & Dissolution) acq_H ¹H-NMR Acquisition (zg30, 16 scans) prep->acq_H Load Sample acq_C ¹³C-NMR Acquisition (zgpg30, 1024+ scans) acq_H->acq_C Tune & Shim proc Data Processing (FT, Phasing, Baseline Correction) acq_C->proc analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis validation Comparative Validation (vs. Reference Data) analysis->validation

Caption: A streamlined workflow for the acquisition and analysis of NMR spectra.

Section 3: ¹H-NMR Spectral Analysis and Validation

Expected Spectrum: 1-Butyl-2,3-dimethylimidazolium Bromide ([C₄dmim]Br)

The ¹H-NMR spectrum of [C₄dmim]Br is characterized by the absence of any signals in the far downfield region (>9 ppm) and the presence of five distinct sets of signals.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Butyl-CH₃~0.97Triplet (t)3H
Butyl-CH₂~1.40Sextet (m)2H
Butyl-CH₂~1.82Quintet (m)2H
Ring C2-CH₃~2.82Singlet (s)3H
Ring N-CH₃~4.02Singlet (s)3H
N-CH₂-Butyl~4.30Triplet (t)2H
Ring H4/H5~7.45 / ~7.57Singlet / Singlet1H / 1H

Data adapted from literature.[5]

Interpretation:

  • The butyl chain protons show the expected aliphatic signals with characteristic splitting patterns arising from coupling with adjacent protons.

  • The three methyl groups each appear as sharp singlets as they have no adjacent protons to couple with. The C2-CH₃ is slightly upfield compared to the N-CH₃.

  • The two protons on the imidazolium ring (H4 and H5) are not equivalent and appear as two distinct singlets.

Comparative Validation vs. 1-Butyl-3-methylimidazolium Bromide ([C₄mim]Br)

The utility of our comparative approach becomes immediately apparent when we contrast the [C₄dmim]Br spectrum with that of [C₄mim]Br.

Signal Assignment ([C₄mim]Br)Chemical Shift (δ, ppm)MultiplicityIntegration
Butyl-CH₃~0.85Triplet (t)3H
Butyl-CH₂~1.29Sextet (m)2H
Butyl-CH₂~1.81Quintet (m)2H
Ring N-CH₃~4.03Singlet (s)3H
N-CH₂-Butyl~4.24Triplet (t)2H
Ring H4/H5~7.48 / ~7.61Singlet / Singlet1H / 1H
Ring H2 ~10.23 Singlet (s) 1H

Data adapted from literature.[4]

The Definitive Comparison: The most striking and conclusive difference is the signal at ~10.23 ppm in the [C₄mim]Br spectrum, which is completely absent in the spectrum of [C₄dmim]Br. [4]The presence of the C2-CH₃ singlet at ~2.82 ppm in our target compound is the corresponding "positive" confirmation. [5]This pair of observations—the disappearance of one key signal and the appearance of another—provides unequivocal validation of the C2-methylation and, therefore, the identity of 1-butyl-2,3-dimethylimidazolium bromide.

Section 4: ¹³C-NMR Spectral Analysis and Validation

The ¹³C-NMR spectrum provides complementary evidence, confirming the carbon backbone of the molecule.

Expected Spectrum: 1-Butyl-2,3-dimethylimidazolium Bromide ([C₄dmim]Br)
Signal AssignmentChemical Shift (δ, ppm)
C2-C H₃~9.9
Butyl-C H₃~13.5
Butyl-C H₂~19.5
Butyl-C H₂~31.8
N-C H₃~35.4
N-C H₂-Butyl~48.2
C5~122.1
C4~126.5
C2~144.1

Note: Specific shifts can vary based on solvent and concentration. Data is synthesized from known trends and related structures. [6][5]

Comparative Validation vs. 1-Butyl-3-methylimidazolium Bromide ([C₄mim]Br)
Signal Assignment ([C₄mim]Br)Chemical Shift (δ, ppm)
Butyl-C H₃~12.9
Butyl-C H₂~18.7
Butyl-C H₂~31.4
N-C H₃~36.2
N-C H₂-Butyl~48.9
C5~122.0
C4~123.4
C2 ~135.8

Data adapted from literature.[7]

The Carbon Backbone Confirmation: The ¹³C data reinforces the ¹H analysis. The most significant difference is the chemical shift of the C2 carbon. In [C₄mim]Br, the C2-H carbon appears around 135.8 ppm. [7]In [C₄dmim]Br, the substitution with a methyl group shifts this quaternary carbon significantly downfield to ~144.1 ppm. This large shift is a hallmark of the structural change and serves as a powerful secondary validation point.

Conclusion

The structural validation of 1-butyl-2,3-dimethylimidazolium bromide via NMR spectroscopy is a clear and unambiguous process when approached systematically. The key to confident identification lies in recognizing a distinct set of spectral fingerprints:

  • In ¹H-NMR: The definitive absence of the highly deshielded C2-H proton signal (typically >9 ppm) and the concurrent appearance of a new methyl singlet around 2.8 ppm.

  • In ¹³C-NMR: A significant downfield shift of the C2 carbon signal to ~144 ppm, confirming its substitution and quaternary nature.

References

  • Canongia Lopes, J. N., & Pádua, A. A. H. (2006). Using Spectroscopic Data on Imidazolium Cation Conformations To Test a Molecular Force Field for Ionic Liquids. The Journal of Physical Chemistry B, 110(39), 19586–19592. [Link]

  • Xu, A., Wang, J., & Wang, H. (2010). Supplementary Information: Effects of Anionic Structure and Lithium Salts Addition on the Dissolution of Cellulose in 1-Butyl-3-methylimidazolium-Based Ionic Liquids Solvent Systems. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of of (a) 1-Butyl-3-methyl imidazolium Chloride... [Image]. Retrieved from ResearchGate. [Link]

  • Basaiah, D., & Reddy, B. S. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Royal Society of Chemistry. [Link]

  • Kamei, Y., et al. (2008). NMR study for self-aggregation of 1-butyl-3-methylimidazolium bromide in aqueous solution. Analytical Sciences, 24(10), 1369-71. [Link]

  • Lopes, J. N. C., et al. (2017). Vibrational Spectroscopy of Ionic Liquids. Chemical Reviews, 117(13), 8652-8704. [Link]

  • Matthews, R. P., et al. (2021). Understanding X-ray Photoelectron Spectra of Ionic Liquids: Experiments and Simulations of 1-Butyl-3-methylimidazolium Thiocyanate. The Journal of Physical Chemistry B, 125(20), 5498–5509. [Link]

  • Forschungszentrum Jülich. (2025). Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. [Link]

  • Lu, B., Xu, A., & Wang, J. (2013). Electronic Supplementary Information (ESI): Cation Does Matter: How Cationic Structure Affects the Dissolution of Cellulose in Ionic Liquids. Royal Society of Chemistry. [Link]

  • Shimizu, K., et al. (2024). A Computational and Spectroscopic Analysis of Solvate Ionic Liquids Containing Anions with Long and Short Perfluorinated Alkyl Chains. Molecules, 29(9), 2071. [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Kuśtrowski, P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5658–5670. [Link]

  • Kutuniva, J., Oilunkaniemi, R., Laitinen, R. S., & Pursiainen, J. (2007). Synthesis And Structural Characterization Of 1-Butyl-2,3-Dimethylimidazolium Bromide And Iodide. Zeitschrift für Naturforschung B, 62(6), 868-872. [Link]

  • Semantic Scholar. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. [Link]

  • IntechOpen. (2019). Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents. [Link]

  • Wrzalik, R., et al. (2013). 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids. Acta Chimica Slovenica, 60(3), 459-65. [Link]

  • Royal Society of Chemistry. (n.d.). General procedure for synthesis of bromide salts: SM3 3-Butyl. [Link]

  • PubChem. (n.d.). 1-Butyl-2,3-dimethylimidazolium bromide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide proper disposal procedures

The handling and disposal of 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide (commonly referred to as 1-butyl-2,3-dimethylimidazolium bromide or [BMMIm]Br) requires rigorous logistical planning. While imidazolium-based io...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide (commonly referred to as 1-butyl-2,3-dimethylimidazolium bromide or [BMMIm]Br) requires rigorous logistical planning. While imidazolium-based ionic liquids (ILs) are highly valued in catalysis, electrochemistry, and biomass deconstruction for their exceptional stability, this exact chemical stability translates into severe environmental persistence.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data. This document provides the mechanistic causality behind disposal protocols, ensuring your laboratory maintains strict environmental compliance and operational safety.

Part 1: Hazard Profile & Mechanistic Causality

To design a self-validating disposal system, we must first understand why [BMMIm]Br cannot be treated like standard organic waste.

  • Microbial Recalcitrance : The fully substituted imidazolium ring is highly resistant to standard microbial degradation. When introduced to activated sludge systems, the ring remains intact, meaning standard municipal wastewater treatment facilities cannot process this chemical 1.

  • Aquatic Toxicity : Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that bromide-based ILs exert significant toxicity toward aquatic organisms (such as Vibrio fischeri). The lipophilic alkyl chain interacts destructively with cellular membranes [[2]]().

  • Halogenated Byproducts : The presence of the bromide (Br⁻) counterion means that improper thermal disposal will generate highly toxic and corrosive hydrogen bromide (HBr) gas 3.

Table 1: Quantitative Physicochemical & Toxicity Profile of [BMMIm]Br

ParameterCharacteristic / ValueOperational & Disposal Implication
Chemical Formula C9H17BrN2Contains halogen (Br); requires specialized incineration to prevent HBr release.
Biodegradability Barely biodegradableCannot be poured down the drain; resists standard activated sludge treatment.
Aquatic Toxicity Toxic to V. fischeriMust strictly prevent environmental release; high risk to marine ecosystems.
Thermal Stability HighRequires high-temperature incineration (>800°C) for complete thermal destruction.

Part 2: Operational Safety & Spill Protocols

Every handling protocol must be a closed-loop, self-validating system where the hazard is contained, neutralized, and verified.

Immediate Spill Response Methodology:

  • PPE Verification : Don double nitrile gloves, chemical splash goggles, and a lab coat. Causality: [BMMIm]Br causes respiratory and skin irritation; double-gloving prevents transdermal exposure during cleanup 3.

  • Dry Containment (Critical Step) : Do NOT use water to initially flush the spill. Causality: [BMMIm]Br is highly water-soluble. Adding water creates a widespread, slippery hazardous effluent that is significantly harder to contain.

  • Absorption : Mechanically sweep solid spills or absorb liquid solutions using inert materials (sand, dolomite, or commercial chemical absorbents).

  • Decontamination : Wash the localized area with a minimal amount of soap and water. Collect all rinsate using absorbent pads and place them into a sealed, labeled hazardous waste container.

Part 3: Step-by-Step Disposal Methodologies

Depending on the concentration and volume of your waste, you must route [BMMIm]Br through one of two distinct pathways.

Method A: Standard Laboratory Disposal (Licensed Incineration)

For pure compounds, concentrated solutions, and solid spill waste.

  • Segregation : Collect [BMMIm]Br waste in a dedicated High-Density Polyethylene (HDPE) container. Causality: Mixing this waste with strong oxidizers or acids can prematurely liberate toxic HBr gas.

  • Labeling : Clearly label the container as "Halogenated Organic Waste - Contains Bromide Ionic Liquids."

  • Thermal Dispatch : Transfer to a licensed hazardous waste disposal facility. Causality: The facility must be equipped with a flue-gas desulfurization/halogen scrubber system (utilizing alkaline slurries like Ca(OH)₂) to neutralize HBr emissions into harmless calcium bromide salts during thermal destruction (>800°C).

Method B: Advanced In-House Degradation (Aqueous Effluents)

For large-scale operations generating high volumes of dilute aqueous [BMMIm]Br waste where shipping for incineration is cost-prohibitive.

Protocol: TiO₂ Photocatalytic Degradation Objective: Cleave the recalcitrant imidazolium ring in dilute aqueous effluents prior to biological wastewater treatment.

  • Effluent Characterization & pH Adjustment :

    • Action : Measure the concentration of [BMMIm]Br. Adjust the pH to 7.0 using dilute NaOH or HCl.

    • Causality : A neutral pH optimizes the surface charge of TiO₂ nanospheres, preventing agglomeration and maximizing the surface area for radical generation.

  • Catalyst Dosing :

    • Action : Add TiO₂ nanospheres to the effluent. Introduce trace alkaline earth metal ions (e.g., Mg²⁺).

    • Causality : Mg²⁺ ions act as electron scavengers, reducing the recombination rate of electron-hole pairs on the TiO₂ surface, thereby increasing the yield of hydroxyl radicals (•OH) by up to 30% 4.

  • Photocatalytic Irradiation :

    • Action : Circulate the mixture through a photoreactor equipped with simulated solar irradiation or UV-A lamps for 4–6 hours under continuous aeration.

    • Causality : Aeration provides dissolved oxygen, which reacts with conduction-band electrons to form superoxide radicals. Simultaneously, valence-band holes oxidize water to form •OH. These radicals attack the electron-deficient imidazolium ring, causing hydroxylation, bond breaking, and eventual ring cleavage 4.

  • Validation & Catalyst Recovery :

    • Action : Filter the effluent through a 0.22 µm membrane to recover the TiO₂ catalyst. Perform a rapid toxicity assay to confirm detoxification.

    • Causality : Ring-opened degradation products exhibit significantly lower aquatic toxicity than the parent [BMMIm]⁺ cation, validating that the effluent is now safe for standard biological treatment.

Part 4: Waste Routing & Degradation Workflow

G W [BMMIm]Br Waste Generated S Waste Segregation W->S A Aqueous Dilute Waste (< 5% wt) S->A High Water Content C Concentrated / Solid Waste (> 5% wt) S->C High Organics/Solid AOP Advanced Oxidation Process (TiO2 Photocatalysis) A->AOP INC Licensed High-Temp Incineration C->INC RC Imidazolium Ring Cleavage & Detoxification AOP->RC •OH Radical Attack TD Thermal Destruction (Halogen Scrubber Equipped) INC->TD >800°C SAFE Safe Environmental Discharge (Biological Treatment) RC->SAFE Toxicity Reduced ASH Ash to Secure Landfill TD->ASH HBr Neutralized

Decision matrix and degradation pathways for [BMMIm]Br waste disposal.

References

  • Assessment of bromide-based ionic liquid toxicity toward aquatic organisms and QSAR analysis. Ecotoxicology and Environmental Safety.2

  • Safety Data Sheet: 1-Butyl-2,3-dimethylimidazolium bromide. RoCo Global. 3

  • Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. PubMed. 1

  • Photocatalytic degradation of alkyl imidazole ionic liquids by TiO2 nanospheres under simulated solar irradiation: Transformation behavior, DFT calculations and promoting effects of alkali and alkaline earth metal ions. PubMed. 4

Sources

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